Nickel(2+);oxygen(2-)
Description
Antiferromagnetic Ordering in Bulk and Nanoscale Regimes
In its bulk form, nickel oxide is a classic example of an antiferromagnetic (AFM) material. This state is characterized by the anti-parallel alignment of neighboring magnetic moments, resulting in a net zero magnetic moment at a macroscopic level. This ordering is a consequence of the specific interactions between the nickel ions' electron spins.
A critical parameter for any magnetic material is its transition temperature, the point at which it loses its characteristic magnetic ordering. For antiferromagnetic materials, this is known as the Néel temperature (TN). Bulk nickel oxide possesses a notably high Néel temperature of approximately 523 K (250 °C). This high TN makes it a robust material for applications that may involve elevated operating temperatures, ensuring the stability of its magnetic state. Among transition metal monoxides, NiO has the highest Néel temperature, a property that is advantageous for creating magnetically stable devices that can operate well above room temperature.
However, when nickel oxide is synthesized in the form of nanoparticles, its Néel temperature can be significantly influenced by size effects. Research has shown a considerable reduction in TN with decreasing nanoparticle diameter. For instance, NiO nanoparticles with an average size of about 5 nm have shown a Néel temperature as low as 56 K. This size-dependent variation is a key consideration in the design of nanoscale spintronic components.
| Material Form | Average Size | Néel Temperature (TN) |
|---|---|---|
| Bulk NiO | - | ~523 K |
| NiO Nanoparticles | ~5 nm | 56 K |
The antiferromagnetic ordering in nickel oxide is characterized by a collinear spin structure, where the magnetic moments of the Ni2+ ions are aligned along a single axis but in opposite directions. This arrangement arises from a quantum mechanical phenomenon known as superexchange interaction.
In the NiO crystal lattice, the Ni2+ ions are not in direct contact but are separated by oxygen ions (O2-). The superexchange mechanism involves the p-orbitals of the oxygen ions mediating the magnetic interaction between the d-orbitals of the adjacent nickel ions. This indirect exchange is strong and antiferromagnetic, leading to the observed antiparallel alignment of spins on neighboring Ni2+ ions. Specifically, the spins within the {111} crystallographic planes are ferromagnetically aligned, while spins in adjacent {111} planes are aligned antiparallel to each other. This is referred to as a type-II antiferromagnetic structure.
Finite-Size and Surface Effects on Magnetic Behavior of Nanoparticles
When the physical dimensions of nickel oxide are reduced to the nanometer scale, its magnetic properties begin to deviate significantly from the bulk material. These changes are primarily attributed to finite-size and surface effects, which become increasingly dominant as the surface-to-volume ratio increases.
In nanoparticles, the breaking of the crystal lattice at the surface leads to a large number of uncompensated spins. This can result in a net magnetic moment for the nanoparticle, a phenomenon not observed in the bulk material. This departure from perfect antiferromagnetic cancellation is a key feature of NiO nanoparticles and has been a subject of extensive research. Some studies suggest that the observed magnetic moment is too large to be explained solely by surface effects, leading to proposals of more complex multi-sublattice ordering within the nanoparticle as a new type of finite-size effect.
Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In nickel oxide, below the Néel temperature, the antiferromagnetic ordering induces a slight distortion in the crystal lattice, a phenomenon known as magnetostriction. This distortion leads to the formation of twinned crystal domains, which are regions with different crystallographic orientations.
This twinning results in four distinct magnetic twin domains, often referred to as T-domains, each associated with a contraction along one of the {111} axes. Within each of these T-domains, there are three possible easy axes for spin orientation along the {112} directions, leading to a total of 12 different spin domains (S-domains). The energy required to change the direction of magnetization is determined by the magnetocrystalline anisotropy, which is relatively small in NiO, leading to wide domain walls. In nanoparticles, the effective magnetic anisotropy has been observed to increase as the particle size decreases.
The boundaries between the crystal domains within the nanoparticles also contribute to their magnetic properties. These boundaries can act as pinning sites for domain walls, influencing the process of magnetization reversal and contributing to phenomena such as enhanced coercivity (the resistance of a magnetic material to becoming demagnetized).
The interplay between particle size, surface effects, and crystal domain structure gives rise to a rich variety of magnetic phenomena in NiO nanoparticles, including superparamagnetism, where the magnetic moments of the particles fluctuate thermally.
Spin-Phonon Coupling and Energy Dissipation Mechanisms
In the quest for developing energy-efficient spintronic devices, understanding and controlling energy dissipation is paramount. In magnetic materials like nickel oxide, one of the key mechanisms for energy dissipation is the interaction between the spin system and the crystal lattice vibrations, known as phonons. This interaction is referred to as spin-phonon coupling.
Understanding spin-phonon coupling in NiO is crucial for its application in spintronics, as it represents a channel for energy loss. The use of spin currents instead of charge currents in spintronic devices is advantageous for achieving ultra-low energy dissipation.
Recent studies using techniques like ultraviolet Raman spectroscopy have been instrumental in quantifying the spin-phonon coupling coefficients in NiO. These investigations have revealed that the spins of the nickel atoms interact more strongly with longitudinal optical phonons than with transverse optical phonons, and these interactions have opposite effects on the phonon energies. The spin-phonon coupling leads to a renormalization of phonon energies, which can be experimentally observed as shifts in the phonon peak positions in Raman spectra. These findings provide fundamental insights into the nature of energy dissipation in antiferromagnetic insulators and are essential for the design of future high-speed, low-power spintronic devices based on materials like nickel oxide.
Spintronic Device Concepts and Fundamental Information Encoding
The compound Nickel(2+);oxygen(2-), or nickel oxide (NiO), has emerged as a material of significant interest in the field of spintronics, which utilizes the intrinsic spin of electrons as a carrier for information. oup.com Unlike conventional electronics that rely on electron charge, spintronic devices offer the potential for ultra-fast and low-energy-dissipation operation. ucr.edu NiO's utility stems from its status as an antiferromagnetic insulator (AFI). aip.orgmit.edu In antiferromagnets, electron spins are ordered in an antiparallel arrangement, resulting in no net external magnetic field, which makes them robust against magnetic perturbations. mit.edu
As an insulator, NiO can efficiently conduct spin currents while remaining electrically insulating. ibm.com This property is crucial for spintronic devices as it allows for the separation of charge and spin current pathways, a key requirement for the efficient operation of technologies like spin-orbit torque magnetic random-access memories (SOT-MRAM). ibm.com In these devices, NiO can be placed between a heavy metal spin-current generator (like Platinum) and a ferromagnetic layer. The charge current is confined to the heavy metal, while the generated spin current is transmitted through the NiO layer to manipulate the magnetization of the adjacent ferromagnetic layer. ibm.com This fundamental concept enables the encoding of information through the manipulation of magnetic states. The ability to switch the Néel order (the direction of antiferromagnetic alignment) in NiO using spin-orbit torques from an adjacent heavy metal layer is a foundational mechanism for writing information in antiferromagnetic spintronic devices. mit.edu
Spin Wave Propagation for Information Transmission
Information in NiO-based spintronic devices can be transmitted via spin waves, which are collective excitations of the ordered magnetic moments, often referred to as magnons. ucr.eduaps.org These waves can carry spin angular momentum through the material without the movement of electrons, thus avoiding the energy loss associated with Joule heating. iphy.ac.cn This makes insulating materials like NiO ideal conductors for spin information. iphy.ac.cn
Recent research has revealed that the transmission of spin currents through thin layers of NiO is mediated by coherent evanescent spin waves with frequencies in the gigahertz (GHz) range, rather than propagating magnons of terahertz (THz) frequency. aps.org Evanescent spin waves are non-propagating in the classical sense but can efficiently transfer spin angular momentum across nanometric distances. arxiv.org This coherent transfer allows for the control of both the phase and amplitude of the spin currents, paving the way for the development of spin-logic devices where information can be encoded in these properties. aps.orgarxiv.org
Studies have shown that the efficiency of spin wave transmission is highly dependent on the thickness of the NiO layer. In heterostructures like Platinum/NiO/Permalloy, robust spin transmission has been observed. The insertion of a non-magnetic metal layer can further increase the decay length of the spin current. ibm.com
Table 1: Spin Transmissivity through NiO Layers in a Ta(5)|Pt(50)|NiO(x)|NM(20)|NiFe(50) Heterostructure
| NiO Thickness (x) in Angstroms | Spin Transmissivity |
| 12.5 | >40% |
| 15.0 | >40% |
| 20.0 | >40% |
| 25.0 | >40% |
| This table presents data on the robust spin transmission observed even with increasing NiO thickness, demonstrating its effectiveness as a spin-conducting material. Data sourced from IBM Research. ibm.com |
Furthermore, investigations using ultrafast laser pulses to excite spin currents in Pt/NiO/CoFeB heterostructures have shown that thin NiO layers can significantly enhance the transmission of these currents, which are then detected as emitted THz radiation. mdpi.com This enhancement is maximized near the Néel temperature of the specific NiO layer, suggesting a role for both coherent evanescent spin waves and thermal magnons in the transmission process. mdpi.comresearchgate.net
Role as Antiferromagnetic Insulator Layers
The function of Nickel(2+);oxygen(2-) as an antiferromagnetic insulator (AFI) layer is central to its application in spintronics. aip.org AFIs are now considered attractive candidates for active components in future spintronic devices, moving beyond their traditional passive role in exchange-bias systems. aip.org With a high Néel temperature of 523 K in its bulk form, NiO is a suitable material for room-temperature spintronic applications. aip.org
In multilayer spintronic structures, NiO serves several key functions:
Spin Current Transmission: As detailed previously, NiO layers can efficiently transmit spin currents. In trilayer setups such as Yttrium Iron Garnet (YIG)/NiO/Platinum (Pt), spins injected from the YIG layer can travel through the NiO and be detected in the Pt layer via the inverse spin Hall effect. iphy.ac.cnresearchgate.net
Enhancement of Spin Current: Counterintuitively, inserting a thin NiO layer (on the order of a few nanometers) between a ferromagnet and a non-magnetic metal can enhance the flow of spin current compared to a bilayer system without NiO. arxiv.orgresearchgate.net This enhancement is often observed to peak near the Néel temperature of the thin antiferromagnetic layer, highlighting the importance of spin fluctuations. researchgate.net
Separation of Charge and Spin: Being an electrical insulator, NiO effectively blocks charge current while allowing spin current to pass. ibm.com This is a critical feature for SOT devices, where it prevents the shunting of charge current away from the spin-generating heavy metal layer, thereby improving device efficiency. ibm.com
Manipulation of Magnetic Domains: The antiferromagnetic domain structure of NiO is sensitive to strain. aip.org This magnetoelastic coupling allows for the engineering of domain structures through strain during growth or by patterning, which can be used to tailor the properties of spintronic devices. aip.org
The development of synthetic antiferromagnets, which consist of ferromagnetic layers antiferromagnetically coupled through a spacer, has also opened new avenues. While typically metallic, using insulating materials like NiO in these structures is an area of active research. nist.gov
Table 2: Investigated Heterostructures Incorporating NiO for Spintronic Applications
| Heterostructure Configuration | Phenomenon Studied | Key Finding |
| Ferromagnet/NiO/Ferromagnet | AC Spin Current Transmission | Spin current is mediated by coherent evanescent spin waves of GHz frequency. aps.org |
| YIG/NiO/Pt | Spin Pumping / Inverse Spin Hall Effect | Enhancement of detected spin signal with a thin NiO layer. iphy.ac.cn |
| Pt/NiO/CoFeB | THz Emission from Ultrafast Spin Currents | Significant enhancement of spin current transmission with thin NiO layers. mdpi.com |
| Pt/NiO/NM/Py | Spin-Torque Ferromagnetic Resonance | Robust spin transmission (>40%) for NiO layers up to 25 Å thick. ibm.com |
| This table summarizes key experimental setups and findings that demonstrate the versatile role of NiO as an antiferromagnetic insulator layer in spintronic research. |
Structure
2D Structure
Properties
IUPAC Name |
nickel(2+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2O/q+2;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHPUNCYMXRSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiO2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014246 | |
| Record name | Nickel dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.692 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-36-8 | |
| Record name | Nickel dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis Methodologies and Fabrication Techniques for Nickel 2+ ;oxygen 2 Structures
Liquid-Phase Synthesis Protocols
Liquid-phase synthesis methods are widely employed for the production of nickel oxide powders and nanostructures due to their cost-effectiveness, scalability, and control over particle characteristics. These techniques involve chemical reactions in a liquid medium, allowing for the manipulation of reaction parameters to tailor the final product.
Sol-Gel Routes for Nanostructured Materials
The sol-gel process is a versatile and cost-effective method for synthesizing high-purity, homogeneous nanostructured materials at relatively low temperatures. ui.ac.idresearchgate.net This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process offers excellent control over the final product's microstructure by manipulating parameters during the hydrolysis and condensation reactions.
In a typical synthesis of NiO nanocrystals, a nickel salt precursor is dissolved in a solvent, followed by the addition of a precipitation agent to induce gelation. ui.ac.id The choice of precursor has a significant impact on the resulting particle size and morphology. For instance, studies have shown that using different precursors like nickel nitrate (B79036) hexahydrate, nickel acetate (B1210297) tetrahydrate, and nickel sulfate (B86663) hexahydrate can yield nanocrystals with varying sizes and shapes. ui.ac.idresearchgate.net After the gel is formed, it is dried and then calcined at elevated temperatures (e.g., ~450 °C) to obtain the final black powder of NiO nanocrystals. ui.ac.idresearchgate.net
Table 1: Effect of Precursor on NiO Nanocrystal Properties via Sol-Gel Method
| Precursor | Solvent | Precipitation Agent | Resulting Average Crystal Size (nm) | Resulting Morphology |
| Nickel nitrate hexahydrate | Methanol | NaOH | 72.16 | Spherical |
| Nickel acetate tetrahydrate | Methanol | NaOH | 38.63 | Rod-shaped |
| Nickel sulfate hexahydrate | Methanol | NaOH | 32.84 | Hexagonal with hollows |
Data compiled from research on sol-gel synthesis of NiO nanocrystals. ui.ac.idresearchgate.net
The pH of the hydrolyzing solution is another critical parameter that can be adjusted to control the properties of the final oxide material. nih.gov For example, in the synthesis of Ni-Mg-O systems, varying the pH between 1 and 9 significantly affects the interaction of nickel with the magnesium oxide matrix and the thermal stability of the resulting composite. nih.gov
Hydrothermal and Solvothermal Approaches for Nanoparticle Synthesis
Hydrothermal and solvothermal methods are prominent techniques for synthesizing crystalline nanoparticles. These processes are carried out in sealed vessels, such as Teflon-lined stainless-steel autoclaves, where precursors in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent are subjected to elevated temperatures and pressures. kalaharijournals.comresearchgate.net These conditions facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined, highly crystalline nanoparticles.
In a typical hydrothermal synthesis of NiO nanoparticles, a nickel precursor like nickel nitrate hexahydrate is dissolved in a water-ethanol mixture. kalaharijournals.com A precipitating agent, such as sodium hydroxide (B78521) (NaOH), is added to adjust the pH, and the solution is heated in an autoclave at temperatures around 120 °C for several hours. kalaharijournals.com This method has been shown to produce spherical and rod-shaped NiO particles with diameters in the nanometer range. kalaharijournals.com The advantages of this approach include excellent control over particle size and morphology, high product purity, and good homogeneity. kalaharijournals.com
Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water. This allows for reactions to be carried out over a wider range of temperatures. For instance, NiO nanoparticles with average sizes between 3-8 nm have been synthesized through the solvothermal decomposition of nickel(II) acetylacetonate (B107027) in 2-butanone (B6335102) at temperatures around 225 °C for over 24 hours. researchgate.netnih.gov The nature of the solvent, reaction time, temperature, and the presence of capping agents are all crucial parameters that influence the size and characteristics of the resulting nanoparticles. nih.gov
Table 2: Comparison of Hydrothermal and Solvothermal Synthesis of NiO Nanoparticles
| Method | Precursor | Solvent | Temperature (°C) | Duration (hours) | Resulting Particle Size |
| Hydrothermal | Nickel nitrate hexahydrate | Water/Ethanol | 120 | 12 | ~60 nm |
| Solvothermal | Nickel(II) acetylacetonate | 2-butanone (MEK) | 225 | >24 | 5.5–6.5 nm |
Data compiled from various hydrothermal and solvothermal synthesis reports. kalaharijournals.comresearchgate.net
Chemical Precipitation and Chemical Bath Deposition (CBD)
Chemical precipitation is a straightforward and scalable method for synthesizing nickel oxide nanoparticles. The process involves the precipitation of a solid nickel-containing precursor from a solution, which is then thermally decomposed to form NiO. Typically, an aqueous solution of a nickel salt, such as nickel nitrate hexahydrate, is treated with a precipitating agent like sodium hydroxide (NaOH) to form nickel hydroxide (Ni(OH)₂). iosrjournals.orgnanobioletters.com This light green precipitate is then washed, dried, and calcined at elevated temperatures (e.g., 550 °C) to yield the final NiO nanoparticles, which often appear as a gray or black powder. ijnrd.org The reaction temperature during precipitation can be controlled, for instance, at 90°C, to influence the characteristics of the final product. iosrjournals.org This method is suitable for large-scale production due to its simplicity and use of readily available precursors. iosrjournals.org
Chemical Bath Deposition (CBD) is a technique used to deposit thin films of materials onto a substrate from a solution. For NiO thin films, the CBD process typically involves an aqueous bath containing a nickel salt (e.g., nickel sulfate), an oxidizing agent (e.g., potassium persulfate), and a complexing agent like ammonia (B1221849), which also helps control the pH. naturalspublishing.comresearchgate.net The deposition occurs at relatively low temperatures, often at room temperature. researchgate.net The growth of the film is a complex process that can involve both the direct deposition of ions onto the substrate and the attachment of colloidal particles formed in the solution. researchgate.net The resulting as-deposited films often contain intermediate compounds like nickel hydroxide and are subsequently annealed to form the crystalline NiO phase. researchgate.net The thickness and crystallinity of the films can be influenced by deposition time and post-deposition annealing temperatures. naturalspublishing.com
Table 3: Synthesis Parameters for Chemical Precipitation and CBD of NiO
| Method | Nickel Source | Key Reagents | Temperature | Final Product | Average Particle/Crystallite Size |
| Chemical Precipitation | Nickel nitrate hexahydrate | Sodium hydroxide (NaOH) | Precipitation at 90°C, Calcination at 550°C | Nanoparticles | ~50 nm |
| Chemical Bath Deposition | Nickel sulfate | Potassium persulfate, Ammonia | Room Temperature | Thin Film | ~12 nm (after 300°C calcination) |
Data compiled from studies on chemical precipitation and chemical bath deposition of NiO. iosrjournals.orgijnrd.orgnaturalspublishing.com
Green Synthesis Pathways Utilizing Biological Mediators
Green synthesis has emerged as an eco-friendly, cost-effective, and sustainable alternative to conventional chemical and physical methods for nanoparticle production. This approach utilizes biological entities such as plant extracts, bacteria, fungi, and algae as reducing and stabilizing agents. scielo.org.zatandfonline.com In the context of nickel oxide nanoparticle synthesis, leaf extracts from various plants have been successfully employed. These extracts are rich in phytochemicals like flavonoids, alkaloids, terpenoids, and polyphenols, which act as natural chelating and capping agents. scielo.org.za
The general procedure involves mixing an aqueous solution of a nickel salt, typically nickel nitrate hexahydrate, with the plant leaf extract. scielo.org.zanih.gov The mixture is then heated, often at temperatures around 80°C, for a few hours. scielo.org.zatandfonline.com During this process, the phytochemicals reduce the nickel ions, and subsequent oxidation leads to the formation of NiO nanoparticles. scielo.org.za The color change of the solution, for example from light brown to dark brown, often indicates the successful formation of the nanoparticles. scielo.org.za The resulting nanoparticles are then purified through centrifugation and dried.
Table 4: Examples of Plant Extracts Used in Green Synthesis of NiO Nanoparticles
| Plant Mediator | Nickel Precursor | Reaction Temperature (°C) | Key Finding |
| Populus ciliata (Himalayan Poplar) | Nickel nitrate hexahydrate | 80 | Successful formation of NiO-NPs confirmed by an absorption peak at 333 nm. scielo.org.za |
| Aegle marmelos | Nickel nitrate hexahydrate | Not specified | Leaf extract used as a "fuel" to produce NiO nanoparticles. nih.gov |
| Acacia nilotica | Nickel nitrate hexahydrate | 80 | Resulting nanoparticles showed face-centered cubic or spherical structures. tandfonline.com |
| Phytolacca dodecandra | Nickel nitrate hexahydrate | Room Temperature | The bright green color of the nickel salt solution turned brown, confirming NiO NP formation. acs.org |
| Aloe vera, Papaya peel, Dragon fruit peel | Nickel acetate tetrahydrate | 60–70 | Plant extracts acted as capping agents, reducing the final particle size to 20-30 nm compared to 40-60 nm without an extract. mdpi.com |
This table summarizes findings from various studies on the green synthesis of NiO. scielo.org.zatandfonline.comnih.govacs.orgmdpi.com
Vapor-Phase and Physical Deposition Techniques for Thin Films
Vapor-phase and physical deposition techniques are essential for fabricating high-quality thin films of nickel oxide, which are crucial for electronic and optoelectronic applications. These methods involve the deposition of material onto a substrate from the vapor phase in a vacuum or controlled atmosphere, allowing for precise control over film thickness, uniformity, and purity.
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique renowned for its ability to produce high-quality thin films with stoichiometric transfer from the target material to the substrate. laser-applications.euilc.sk The process involves irradiating a target material (in this case, either metallic nickel or a sintered NiO ceramic) with a high-power pulsed laser inside a vacuum chamber. laser-applications.euosti.gov The intense laser energy ablates the target surface, creating a plasma plume of energetic species that expands and deposits onto a heated substrate, forming a thin film.
The properties of the resulting NiO thin films are highly dependent on several key deposition parameters. These include laser parameters (wavelength, fluence, repetition rate), the pressure of the ambient gas (typically oxygen for reactive PLD), the substrate temperature, and the distance between the target and the substrate. laser-applications.euilc.sk For example, depositing NiO films in an oxygen atmosphere is crucial for achieving the correct stoichiometry. laser-applications.eu The substrate temperature during deposition significantly influences the film's crystallinity and surface morphology; higher temperatures generally promote better crystallinity up to a certain point. osti.gov Post-deposition annealing in air is often performed to enhance oxidation and further improve the crystalline quality of the films. laser-applications.eu
Table 5: Influence of Deposition Temperature on PLD-Grown NiO Thin Films
| Deposition Temperature (°C) | Resulting Film Structure | Root Mean Square (RMS) Roughness (nm) |
| 300 | Crystalline | 0.848 |
| 500 | Increased Crystallinity | 0.811 |
| 700 | Amorphous | 0.399 |
| 900 | Amorphous | 0.231 |
Data compiled from a study on PLD of NiO on silicon substrates, showing that higher temperatures can lead to smoother, amorphous films. osti.gov
PLD offers precise control over film growth, making it possible to fabricate everything from single layers to complex multilayer structures. ilc.sk The technique's ability to control stoichiometry and crystalline state makes it particularly valuable for applications where the electrical and optical properties of the NiO film are critical. laser-applications.eu
Influence of Synthesis Parameters on Morphological and Crystallographic Characteristics
The morphological and crystallographic features of NiO are not intrinsic properties but are highly tunable through the careful control of synthesis parameters. These parameters dictate the nucleation and growth processes, ultimately determining the nanostructure, crystallinity, and preferred orientation of the final material.
The synthesis of NiO with specific nanostructures such as nanoparticles, nanowires, and nanosheets is of great interest due to the unique properties that arise at the nanoscale. Various synthetic routes have been developed to achieve this control.
Nanoparticles can be synthesized through numerous methods. A soft-reaction of nickel powder and water at 100 °C has been shown to produce NiO nanoparticles and nanoflowers without the use of organic templates. nih.gov Sol-gel and chemical precipitation methods are also commonly employed, where factors like precursor concentration and calcination temperature can be tuned to control particle size. nih.gov
Nanosheets have been produced using solvothermal approaches. For example, TiN-supported NiO nanosheets were synthesized by the controlled hydrolysis of Ni-ammonia complexes, resulting in structures with an average thickness of 20 nm. sci-hub.cat
Nanowalls , a form of nanosheet array, can be grown directly on nickel foil by a simple chemical treatment in an aqueous ammonium (B1175870) hydroxide solution. The dimensions and shape of these Ni(OH)₂ nanowalls, which can be subsequently annealed to form NiO without significant morphological changes, are controlled by the reaction temperature (50–90 °C), the volume of the NH₄OH solution, and the treatment time (24–144 h). researchgate.net
The choice of synthesis method and the specific parameters employed are crucial for dictating the final morphology. Hydrothermal synthesis, for instance, can yield different precursors (e.g., α-Ni(OH)₂ or β-Ni(OH)₂) depending on the concentration of reagents like triethanolamine, which then decompose into NiO nanopowders upon heat treatment. mdpi.com
The crystalline quality of NiO, including its crystallinity, preferred orientation, and the nature of its crystal domain boundaries, is profoundly influenced by the synthesis conditions.
Crystallinity is often enhanced by increasing the deposition or annealing temperature. In spray pyrolysis, for example, increasing the substrate temperature improves the crystallinity of the films. aip.org Similarly, in CVD, film density and crystallinity tend to increase with film thickness. nih.gov For nanostructured NiO synthesized via chemical routes, post-synthesis annealing at different temperatures can be used to control the crystallite size and microstrain within the material. researchgate.net
Preferred orientation , or texture, describes the non-random orientation of crystallites. This is a common feature in thin films and is highly dependent on the deposition technique and parameters. In reactive magnetron sputtering of NiO, the preferred orientation can shift from (111) to (200) with increasing deposition time. worldscientific.com The oxygen partial pressure can also influence the preferred orientation. core.ac.uk For NiO films grown on single-crystal substrates like sapphire, specific orientation relationships can develop upon annealing, driven by the minimization of interfacial energy. cmu.edu The alignment of dense atomic rows in the NiO film with specific directions on the substrate surface can lead to a strong texture. cmu.edu
Crystal domain boundaries , or grain boundaries, are interfaces between adjacent crystallites. The size of the crystal domains (grains) and the nature of these boundaries affect the material's properties. In sputtered films, the grain size can be influenced by the film thickness, with an observed decrease in grain size as the film thickness increases under certain conditions. mdpi.com The presence of defects such as nickel vacancies or interstitial oxygen, which are often concentrated at grain boundaries, plays a key role in the p-type conductivity of NiO. csmantech.org The control over these crystallographic features is therefore essential for tailoring the functional properties of NiO for specific applications.
Table 3: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Nickel(2+);oxygen(2-) | NiO |
| Nickel Nitrate Hexahydrate | Ni(NO₃)₂·6H₂O |
| Nickel Chloride | NiCl₂ |
| Ammonium Hydroxide | NH₄OH |
| Ozone | O₃ |
Surface Area and Porosity Engineering
The engineering of surface area and porosity in Nickel(2+);oxygen(2-) (Nickel Oxide, NiO) structures is a critical area of materials science, driven by the direct correlation between these properties and the performance of NiO in applications such as catalysis, energy storage, and sensing. ijirmps.org High surface area provides more active sites for chemical reactions, while controlled porosity facilitates efficient mass transport and ion diffusion. mdpi.comresearchgate.net Various advanced synthesis methodologies have been developed to precisely control these morphological characteristics.
Key strategies for engineering the surface area and porosity of NiO nanostructures include template-assisted synthesis, hydrothermal and solvothermal methods, sol-gel processes, and thermal decomposition of precursor compounds. ijirmps.orgtandfonline.com These techniques allow for the fabrication of a wide array of porous architectures, from mesoporous nanoparticles and nanosheets to hierarchical flower-like and spherical structures. rsc.orgresearchgate.net
Template-Assisted Synthesis
Template-assisted synthesis is a versatile approach that utilizes either "hard" or "soft" templates to direct the formation of porous NiO structures.
Hard Templating: This method involves using a pre-synthesized porous material, such as mesoporous silica (B1680970) (e.g., KIT-6) or alumina (B75360) membranes, as a scaffold. mdpi.comacs.org NiO precursors are infiltrated into the pores of the template, followed by conversion to NiO and subsequent removal of the template, typically through chemical etching. This process yields an inverse replica of the template structure, allowing for precise control over pore size and morphology. For instance, NiO nanoparticles have been successfully embedded into the ordered three-dimensional mesoporous channels of KIT-6 silica, creating a material with a high surface area and a stable structure suitable for applications like methane (B114726) combustion. mdpi.com
Soft Templating: This approach employs self-assembling molecules, such as surfactants or block copolymers (e.g., Pluronic P123), to create micelles or liquid crystals that act as templates. mdpi.comoup.com The nickel precursor organizes around these soft templates. Subsequent removal of the organic template via calcination results in a porous NiO structure. The emulsion-template method is a specific example where an emulsion directs the assembly of NiO nanosheets into mesoporous nanoflowers. rsc.org This technique allows for tuning the thickness and size of the nanosheets by adjusting synthesis parameters. rsc.org
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal syntheses are widely used for their ability to produce crystalline, porous NiO nanostructures with diverse morphologies under moderate temperature and high-pressure conditions. mdpi.commdpi.com By controlling parameters such as precursor concentration, temperature, reaction time, and the type of solvent or additives, it is possible to engineer specific surface features.
Researchers have successfully fabricated porous NiO nanospheres and nanotoroids using a simple hydrothermal approach. researchgate.net The resulting nanostructures exhibit a high specific surface area and contain numerous mesopores, which are beneficial for various technological applications. researchgate.net For example, porous NiO nanospheres with diameters ranging from 2 to 10 µm can be assembled from smaller nanoparticles, while nanotoroids can be formed with outer and inner diameters of approximately 300 nm and 60 nm, respectively. researchgate.net
Another study demonstrated the synthesis of porous NiO nanocrystals with controllable surface area by first creating β-Ni(OH)₂ nanostructures via a hydrothermal process, followed by thermal annealing. proquest.com The morphology of the precursor directly influenced the final porous structure of the NiO.
| Precursor Morphology | Resulting NiO Morphology | Specific Surface Area (m²/g) | Average Pore Size (nm) |
| Nanoslices | Porous Nanoslices | 29.5 | 16.2 |
| Nanoplates | Porous Nanoplates | 42.1 | 19.3 |
| Nanocolumns | Porous Nanocolumns | 157.3 | 4.1 |
| Data derived from research on porous NiO nanocrystals synthesized via hydrothermal and thermal annealing processes. proquest.com |
Sol-Gel and Thermal Decomposition Methods
The sol-gel method is a wet-chemical technique used to produce solid materials from small molecules. jst.go.jp It allows for the synthesis of NiO nanoparticles with high purity and homogeneity at relatively low temperatures. The porosity of the resulting material can be controlled by factors such as the pH of the solution, the ratio of reactants, and the calcination temperature. researchgate.net For example, one study reported that increasing the addition of H₂O during a sol-gel synthesis led to an increase in the specific surface area of the resulting nanocrystalline NiO powder. jst.go.jp
Thermal decomposition, often coupled with other synthesis methods, is a crucial step in creating porous NiO. ijnnonline.net This process typically involves the calcination of a nickel precursor, such as nickel hydroxide (Ni(OH)₂), nickel carbonate, or an organometallic compound. proquest.comacs.orgmdpi.com During calcination, the precursor decomposes, and volatile components are released, leading to the formation of pores. The final surface area and pore structure are highly dependent on the morphology of the precursor and the annealing conditions (temperature and duration). proquest.comijnnonline.net For instance, single crystalline nickel hydroxide nanoplatelets, when thermally treated at 400 °C, transform into porous NiO nanoplatelets while retaining the original shape. acs.org
A separate investigation into fabricating multilayered NiO nanostructures involved the calcination of nickel-based coordination polymer particles. This method yielded NiO with a high Brunauer-Emmett-Teller (BET) specific surface area of 112 m²/g and a well-defined pore size of 10 nm. rsc.org
| Synthesis Method | Precursor(s) | Key Parameters | Resulting NiO Structure | Specific Surface Area (m²/g) | Pore Size (nm) |
| Hydrothermal & Annealing | Ni(CH₃COO)₂·4H₂O, NaOH | Precursor morphology | Porous Nanocolumns | 157.3 | 4.1 |
| Calcination | Nickel-based coordination polymer | Controlled temperature | Multilayered Nanostructures | 112 | 10 |
| Hydrothermal | Ni(NO₃)₂, NaOH | 185 °C for 8 h | Porous Nanotoroids | High | Mesoporous |
| Sol-Gel | Ni(NO₃)₂·6H₂O, Block Copolymer | Calcination temperature, H₂O concentration | Nanoparticles | Variable | N/A |
| A summary of research findings on the synthesis of porous Nickel(2+);oxygen(2-) structures. researchgate.netproquest.comjst.go.jprsc.org |
Fundamental Electronic Structure and Defect Chemistry of Nickel 2+ ;oxygen 2
Theoretical Frameworks for Electronic Structure Analysis
Understanding the electronic ground state of NiO requires theoretical approaches that go beyond standard band theory. The strong on-site Coulomb repulsion among the localized Ni 3d electrons necessitates the inclusion of electron correlation effects to accurately describe its insulating nature.
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of materials like NiO. However, standard approximations for the exchange-correlation (XC) functional, such as the Local Spin-Density Approximation (LSDA) and the Generalized Gradient Approximation (GGA), often fail to correctly predict the insulating ground state of NiO, typically underestimating the band gap or predicting a metallic state. aip.orgquantumatk.comyoutube.com This failure is attributed to the self-interaction error inherent in these functionals, which inadequately describes the strong localization of d-electrons. researchgate.net
To overcome these limitations, several advanced methods have been developed:
DFT+U: This approach incorporates a Hubbard U term, which is a semi-empirical correction that adds an on-site Coulomb repulsion for the localized d-electrons. quantumatk.comyoutube.comnanoacademic.com By tuning the value of U, DFT+U methods, such as GGA+U or LSDA+U, can successfully open the band gap and provide a more accurate description of the electronic structure, including the antiferromagnetic ordering and magnetic moments, in better agreement with experimental results. quantumatk.comabinit.orgarxiv.org For example, a GGA+U calculation with a U value of 4.6 eV for the nickel d-states has been shown to yield a band gap of 3.38 eV, which is a significant improvement over the standard GGA value of 0.8 eV and closer to the experimental value of ~4.0 eV. quantumatk.com
Hybrid Functionals: These functionals mix a fraction of exact Hartree-Fock exchange with a standard GGA or LDA functional. This approach can also improve the prediction of the band gap and other electronic properties. aip.org
Meta-GGA Functionals: More advanced functionals, like the strongly constrained and appropriately normed (SCAN) and its revised version r2SCAN, include the kinetic energy density as an additional variable. aip.orgescholarship.org The r2SCAN functional, in particular, has shown excellent results for NiO, providing accurate structural properties and a local spin moment that persists under pressure, consistent with experimental observations. aip.orgescholarship.orgresearchgate.net r2SCAN requires a smaller fraction of exact exchange than PBE to achieve a quantitatively correct bandgap, highlighting its improved description of electron correlation. aip.orgescholarship.org
| Functional | Calculated Band Gap (eV) | Experimental Band Gap (eV) |
|---|---|---|
| SGGA | 0.8 | ~4.0 - 4.3 |
| SGGA+U (U=4.6 eV) | 3.38 |
The insulating nature of NiO is best understood within the framework of the Mott-Hubbard model. wikipedia.orgaps.org NiO is considered a classic example of a Mott insulator, where the strong on-site Coulomb repulsion (Hubbard U) between Ni 3d electrons splits the partially filled d-band into a filled lower Hubbard band and an empty upper Hubbard band. aps.orgresearchgate.net This splitting creates an energy gap, known as the Mott-Hubbard gap, which is responsible for the insulating behavior.
While initially classified as a simple Mott-Hubbard insulator, a more refined picture describes NiO as a charge-transfer insulator. aps.orgresearchgate.netyale.edu In this model, the top of the valence band has significant oxygen 2p character, and the bottom of the conduction band is primarily of Ni 3d character. The band gap is therefore of a charge-transfer type, corresponding to the energy required to transfer an electron from an oxygen 2p orbital to a nickel 3d orbital. researchgate.netyale.edu The strong electron correlations on the Ni sites remain a crucial element, suppressing covalent bonding between the nickel and oxygen sublattices and influencing the magnitude of this charge-transfer gap. arxiv.orgaps.org
Intrinsic Point Defects and Their Electronic Manifestations
Point defects, such as vacancies and interstitials, are thermodynamically unavoidable in any crystal and play a dominant role in determining the electrical properties of NiO. The concentration and type of these defects are highly dependent on the synthesis conditions, such as temperature and oxygen partial pressure.
Nickel oxide is typically a metal-deficient, p-type semiconductor (Ni₁₋ₓO). aip.orgproquest.com The predominant native defects are nickel vacancies (VNi). aps.orgmdpi.comresearchgate.net The formation of a nickel vacancy creates two electron holes to maintain charge neutrality, which can be described as the formation of two Ni³⁺ ions in the lattice for every VNi. aip.orgrsc.org
The reaction can be represented as:
These Ni³⁺ ions act as acceptors, donating holes to the valence band and thus increasing the p-type conductivity of the material. aip.orgresearchgate.net Consequently, the electrical conductivity of NiO is directly proportional to the concentration of nickel vacancies, which in turn increases with higher oxygen partial pressure during growth or annealing. aip.orgaps.org This non-stoichiometry is the primary mechanism for intrinsic doping in NiO. aps.orgresearchgate.net
| Property | Effect of Increasing VNi Concentration |
|---|---|
| Conductivity Type | p-type |
| Hole Concentration | Increases |
| Electrical Conductivity | Increases |
| Dominant Charge Carrier | Holes (h•) |
While nickel vacancies are the most common defects, oxygen vacancies (VO) and interstitial oxygen (Oi) can also be present.
Oxygen Vacancies (VO): Oxygen vacancies are more likely to form under oxygen-poor (or Ni-rich) conditions. aip.orgresearchgate.net They act as donors but create deep energy levels within the band gap, making it difficult to achieve n-type conductivity. researchgate.net In p-type NiO, oxygen vacancies act as "hole killers," compensating for the holes generated by nickel vacancies and thereby reducing conductivity. researchgate.net
Interstitial Oxygen (Oi) and Nickel (Nii): Both oxygen and nickel interstitials generally have high formation energies compared to vacancies in the densely packed rocksalt structure of NiO, making them less likely to form spontaneously. aip.orgresearchgate.nettandfonline.com Like nickel vacancies, oxygen interstitials can contribute to p-type conductivity. researchgate.netmdpi.com
The stability and concentration of a particular point defect are determined by its formation energy. DFT calculations are widely used to determine these energies. The formation energy of a defect depends on the atomic chemical potentials of nickel and oxygen, which are, in turn, dictated by the experimental conditions. aip.orgrsc.org
Two limiting conditions are typically considered:
O-rich (Ni-poor) limit: This corresponds to an environment with high oxygen partial pressure. Under these conditions, the formation energy of nickel vacancies (VNi) is significantly lower than that of oxygen vacancies (VO) and interstitials. mdpi.comaip.orgresearchgate.net This confirms that VNi is the dominant defect, leading to p-type conductivity. aip.org
Ni-rich (O-poor) limit: This represents an environment with low oxygen partial pressure. Here, the formation energy of oxygen vacancies decreases, and they can become the dominant defect type at certain Fermi energy levels. aip.orgresearchgate.net
The formation energy (Ef) of a defect in charge state q is calculated as:
where Etot[Xq] and Etot[bulk] are the total energies of the supercell with and without the defect, respectively, ni is the number of atoms of species i added or removed, µi is the chemical potential of species i, EVBM is the valence band maximum, and EF is the Fermi level. rsc.org
Calculations show that nickel vacancies are the lowest energy defects for the majority of Fermi levels under O-rich conditions, while oxygen vacancies can dominate at low Fermi energies under Ni-rich conditions. aip.org
Surface Defect States and Reactivity of Nickel(2+);oxygen(2-)
The surface of Nickel(2+);oxygen(2-), commonly known as nickel oxide (NiO), is rarely a perfect termination of the bulk crystal lattice. Instead, it features a variety of surface defects that significantly influence its fundamental electronic structure and chemical reactivity. These defects, which include hydroxyl groups, anion vacancies, and cation vacancies, create localized electronic states within the band gap, alter surface charge distributions, and provide active sites for the adsorption and reaction of molecules. Understanding the nature and impact of these surface defects is crucial for applications in catalysis, sensing, and electronics.
Hydroxyl (-OH) Surface Defect Influence on Electronic Structure and Conductivity Type
Hydroxyl groups are nearly ubiquitous on the surface of nickel oxide, arising from the dissociative chemisorption of water from the ambient environment. rsc.org These surface -OH groups have a profound impact on the electronic properties of NiO, capable of modifying its band gap and even altering its characteristic p-type conductivity. rsc.orgnih.gov
The presence of hydroxyl groups on the NiO(100) surface can lead to a significant reconstruction of the surface at high coverages, resulting in the formation of under-coordinated Ni sites. cnr.it This alteration of the surface geometry directly influences the electronic structure. Density functional theory (DFT) calculations have shown that the specific chemical nature and concentration of these hydroxyl defects can be used to engineer the material's electronic properties. rsc.orgnih.govcnr.it
One of the most significant effects of surface hydroxylation is the potential to switch the conductivity of NiO from its intrinsic p-type to n-type. rsc.orgnih.gov This transition is dependent on the defect chemical structure and the surface density of the hydroxyl groups. rsc.org The introduction of -OH groups can create donor states near the conduction band, leading to an increase in electron concentration and a shift in the Fermi level.
Surface hydroxyl groups also play a dual role in the photodynamics at the NiO interface, which is critical for its application in photoelectrochemical cells. nih.govacs.org They can promote the transfer of holes from a dye molecule into the NiO, but they also enhance the rate of charge recombination. nih.govacs.org Therefore, balancing the quantity of surface hydroxyl groups is essential for optimizing the performance of NiO-based devices. nih.gov
| Defect Type | Influence on Electronic Structure | Impact on Conductivity | Key Research Finding |
| Hydroxyl (-OH) groups | Introduction of states within the band gap. nih.gov | Can modulate conductivity from p-type to n-type. rsc.orgnih.gov | The concentration and chemical nature of -OH defects can be used to engineer the electronic properties of NiO. rsc.orgnih.govcnr.it |
| At high coverages, can cause surface reconstruction. cnr.it | Surface hydroxyls can act as both promoters of hole transfer and enhancers of charge recombination. nih.govacs.org | Balancing surface -OH group concentration is crucial for optimizing photoelectrochemical performance. nih.gov |
Anion Vacancies and Formation of Surface Conduction Bands
Anion vacancies, specifically oxygen vacancies (Ov), are another critical type of surface defect in nickel oxide. The removal of a neutral oxygen atom from the lattice can result in the trapping of electrons in the vacancy or the reduction of neighboring Ni2+ ions to Ni+. aip.org These oxygen vacancies can significantly enhance the electrical conductivity of nanostructured NiO. researchgate.netrsc.org
The presence of oxygen vacancies can lead to the formation of localized energy states within the band gap. researchgate.net These defect states can act as trapping centers and contribute to increased electrical conductivity. researchgate.net In some cases, oxygen vacancies are associated with the formation of Ni3+ ions to maintain charge neutrality, which also contributes to the p-type conductivity of NiO. mdpi.com
Furthermore, oxygen vacancies can enhance the charge donation to supported metals, which is a crucial aspect of catalysis. mdpi.com The concentration of these vacancies can be controlled, for instance, by adjusting the reduction temperature during synthesis. mdpi.com An abundance of oxygen vacancies has been shown to lead to more exposed active sites, enhanced conductivity, and a higher charge transfer rate, which are all beneficial for applications like electrocatalytic water splitting. rsc.org
| Defect Type | Formation Mechanism | Influence on Electronic Structure | Impact on Conductivity |
| Anion (Oxygen) Vacancies | Removal of a neutral oxygen atom from the lattice. aip.org | Creation of localized energy states within the band gap. researchgate.net | Enhances electrical conductivity. researchgate.netrsc.org |
| Can be controlled by synthesis conditions (e.g., reduction temperature). mdpi.com | Can lead to the reduction of adjacent Ni2+ ions. aip.org | Contributes to p-type conductivity through the formation of Ni3+. mdpi.com |
Chemisorption Phenomena at Defective Surfaces
The reactivity of nickel oxide surfaces is largely governed by the presence of defects, as perfect NiO surfaces are often relatively inert. researchgate.netcapes.gov.braps.org Both nickel and oxygen vacancies play a crucial role in enhancing the surface's ability to chemisorb molecules.
For instance, the most stable surface of NiO, the (100) facet, is relatively inactive for the activation of C-H bonds in methane (B114726). However, the presence of a surface Ni vacancy can significantly lower the activation barrier for methane dissociation. researchgate.net This is attributed to the weakening of the binding strength of the surface oxygen adjacent to the vacancy, which facilitates the strong chemisorption of the dissociated hydrogen atom. researchgate.net
Similarly, the adsorption of gases like carbon monoxide (CO) and oxygen (O2) is influenced by the surface defect structure. rsc.org Studies have shown that CO is adsorbed to a much greater extent on nickel oxides prepared by thermal decomposition than O2. rsc.org The interaction between co-adsorbed CO and O2 on the surface can lead to the formation of stable products at room temperature. rsc.org
| Adsorbate | Defective Surface Feature | Chemisorption Behavior |
| Methane (CH4) | Surface Ni vacancy on NiO(100) | Lowers the activation barrier for C-H bond dissociation. researchgate.net |
| Carbon Monoxide (CO) | Defective NiO surfaces | Adsorbed to a greater extent than O2. rsc.org |
| Oxygen (O2) | Defective NiO surfaces | Interacts with pre-adsorbed CO. rsc.org |
| Water (H2O) | General nickel surfaces | Dissociative chemisorption leads to surface hydroxyl groups. researchgate.net |
| Carbon Dioxide (CO2) | Different Ni facets | Chemisorption ability varies with surface structure: Ni(110) > Ni(100) > Ni(111). acs.orgnih.gov |
Doping Induced Modulation of Electronic and Structural Properties in Nickel 2+ ;oxygen 2
Doping-Mediated Charge Carrier Concentration and Mobility
Doping provides a direct route to manipulate the concentration and mobility of charge carriers, which are the fundamental parameters governing electrical conductivity.
Intrinsic nickel oxide is a p-type semiconductor due to the presence of native defects, specifically nickel vacancies (V"Ni). To maintain charge neutrality, two Ni²⁺ ions convert to Ni³⁺, creating holes that act as charge carriers. Cationic doping can significantly enhance this p-type conductivity.
A primary mechanism involves substituting divalent Ni²⁺ ions with monovalent cations, such as Li⁺ or Na⁺. For every Li⁺ ion that replaces a Ni²⁺ ion, a hole is created on a neighboring Ni ion, converting it to Ni³⁺ to preserve local charge neutrality. This process substantially increases the concentration of holes (the majority charge carriers), thereby boosting p-type conductivity. Li-doping has been shown to reduce the resistivity of NiO thin films by several orders of magnitude. Similarly, dopants like Zinc (Zn) can increase the prevalence of Ni³⁺ states, which are responsible for p-type conductivity.
| Dopant | Effect on Carrier Concentration | Effect on Resistivity | Reference |
|---|---|---|---|
| Lithium (Li) | Increase | Decrease | researchgate.net |
| Chromium (Cr) | Increase | Decrease | mdpi.com |
| Ruthenium (Ru) | Increase | 76.03 → 10.04 Ω-cm | researchgate.netresearchgate.net |
| Sodium (Na) | Decrease | Decrease (at 5 wt.%) | semanticscholar.orgresearchgate.net |
The transport of charge carriers in doped nickel oxide is often not described by simple band theory but rather by hopping mechanisms. In this framework, the charge carriers (holes) are localized at specific sites, such as Ni vacancies, forming a polaron—a quasiparticle consisting of the charge carrier and its self-induced lattice distortion.
Small-Polaron Hopping (SPH): In many cases, the conduction in NiO is described by the small-polaron model. The transport occurs when a hole, strongly localized by lattice distortion, "hops" from one lattice site to another. This process is thermally activated.
Polaronic Inter-Acceptor Hopping: For intrinsically doped NiO, the model of free small-polaron hopping is often considered inappropriate. Instead, a model of polaronic inter-acceptor hopping provides a more consistent explanation. In this model, holes are localized to acceptor sites (like Ni vacancies) and can only move by hopping to a neighboring, unoccupied acceptor. This process exhibits two distinct temperature-dependent regimes:
At temperatures above approximately half the Debye temperature (T > θD/2), charge transfer occurs via phonon-assisted hopping over the potential barrier between sites. researchgate.netaip.org
At lower temperatures (T < θD/2), phonon-assisted tunneling through the barrier becomes the dominant mechanism. researchgate.netaip.org
Variable Range Hopping (VRH): In materials with a high degree of structural or electronic disorder, the energy levels of the acceptor states can be significantly broadened. In such cases, it may be energetically more favorable for a charge carrier to hop to a more distant site with a similar energy level rather than to the nearest neighbor. This mechanism, known as variable range hopping, becomes dominant, particularly at lower temperatures. researchgate.netaip.org
Structural Repercussions of Doping
The incorporation of dopant cations into the nickel oxide lattice inevitably induces structural changes, ranging from macroscopic effects on crystallinity to microscopic alterations in lattice parameters. While NiO typically possesses a cubic rocksalt structure, doping can introduce strain, alter crystallite size, and in some cases, lead to phase changes.
For example, Li-doping generally does not alter the fundamental cubic structure of NiO but can increase the degree of crystallization and cause shifts in X-ray diffraction (XRD) peak positions, indicating the successful incorporation of Li into the lattice. mdpi.com Similarly, Ru-dopants can be well-incorporated without changing the fundamental cubic structure due to the comparable ionic radii of Ru³⁺ and Ni²⁺, though it often leads to a reduction in crystallite size. researchgate.net
In contrast, Cr-doping can lead to a reduction in crystallite size from approximately 23.5 nm to 14.6 nm and an increase in the lattice constant, which is attributed to strain effects at higher doping levels. mdpi.com Likewise, Mn-doping can initially increase crystallite size as dopants fill vacancy defects, but higher concentrations lead to a rapid decrease in size due to substitution-induced strain. doaj.org Molybdenum (Mo) doping has been shown to induce a more significant change, altering the crystal system from rhombohedral to monoclinic and decreasing the average particle size. nih.gov Na-doping can cause a shift in XRD peaks to lower angles and a decrease in peak intensity. researchgate.net
These structural modifications, such as changes in lattice parameters and the introduction of strain, are directly linked to the alterations in the electronic band structure and charge transport properties discussed previously.
Lattice Parameter Alterations and Crystal Phase Stability
The incorporation of dopant ions into the NiO lattice directly influences its fundamental structural parameters. The extent and nature of this alteration—whether it is an expansion or contraction of the lattice—depend largely on the ionic radius and valence state of the dopant relative to the native Ni²⁺ ion.
Research has shown that doping NiO with lithium (Li⁺) can lead to a reduction in the lattice constant. For instance, as the concentration of Li⁺ dopants increases, the (111) diffraction peak in X-ray diffraction (XRD) patterns shifts toward a higher angle, indicating a decrease in the interplanar spacing and a contraction of the crystal lattice aip.org. This contraction is attributed to the substitution of Ni²⁺ ions with Li⁺ ions.
Conversely, doping with magnesium (Mg²⁺) can cause the lattice to expand aps.org. The substitution of Ni²⁺ sites with Mg²⁺ results in an increase in the Ni-O and Ni-Ni atomic distances aps.org. While NiO typically maintains its face-centered cubic (fcc) structure upon Mg doping, high concentrations of certain dopants can induce phase transformations aip.orgresearchgate.netdntb.gov.uaiaea.org. For example, lithium-doped nickel oxide (LiₓNi₁₋ₓO) is known to undergo a phase transformation from a cubic to a rhombohedral structure at a lithium concentration (x) of 0.31 aps.org. However, the introduction of some dopants, such as iron (Fe), has been observed to have no significant influence on the crystal structure of NiO, suggesting the successful incorporation of Fe ions into the NiO host lattice without altering its fundamental cubic phase researchgate.net.
The stability of the NiO crystal phase can be significantly affected by doping. While low to moderate doping levels often preserve the cubic rocksalt structure, higher concentrations can introduce substantial strain, leading to the formation of new phases or stabilizing alternative crystal structures researchgate.netresearchgate.net. The choice of dopant and its concentration are therefore critical parameters for controlling the crystal phase and ensuring the structural integrity of the final material.
Table 1: Effect of Various Dopants on the Lattice Parameters of Nickel(2+);oxygen(2-)
| Dopant | Effect on Lattice Parameter | Observed Structural Changes | Reference |
|---|---|---|---|
| Lithium (Li⁺) | Decrease | XRD (111) peak shifts to a higher angle. At high concentrations (x=0.31), a phase transformation from cubic to rhombohedral can occur. | aip.orgaps.org |
| Magnesium (Mg²⁺) | Expansion | Maintains the face-centered cubic (fcc) structure. Increases in Ni-O and Ni-Ni atomic distances are observed. | aps.org |
| Iron (Fe³⁺/Fe²⁺) | Minimal Change | The face-centered cubic (FCC) structure of the host NiO phase is generally maintained. | researchgate.netresearchgate.net |
Crystallite Size and Degree of Defects
Doping not only alters the lattice at an atomic level but also influences the microstructure, specifically the crystallite size and the concentration of crystalline defects. A common observation is that the introduction of dopants into the NiO lattice tends to inhibit crystal growth, resulting in a smaller average crystallite size mdpi.comrsc.orgijrpr.comrsc.org.
Studies on iron (Fe) doped NiO nanoparticles have demonstrated that increasing the concentration of the Fe dopant leads to a decrease in crystallite size. For example, pure NiO nanoparticles might have an average crystallite size of 38 nm, which systematically decreases to 34 nm, 30 nm, and 27 nm as the Fe-doping concentration is increased to 2%, 5%, and 8%, respectively mdpi.com. This reduction is often attributed to the lattice distortion and strain introduced by the integration of dopant ions mdpi.com. Similarly, doping with manganese (Mn) and lithium (Li) has been shown to reduce the crystallite size of NiO nanoparticles rsc.orgijrpr.commdpi.com. For instance, the crystallite size of NiO was observed to decrease from 15.26 nm to 10.38 nm with increasing Mn doping rsc.org.
The introduction of dopants, particularly those with a different valence state than Ni²⁺ (aliovalent doping), is a primary method for creating and controlling defects in the NiO lattice scientific.net. These defects can include nickel vacancies (V"Ni), oxygen vacancies (VO), and electron holes (h•). Aliovalent impurities such as chromium (Cr³⁺) and aluminum (Al³⁺) can increase the concentration of cation vacancies, while monovalent impurities like lithium (Li⁺) and sodium (Na⁺) can decrease it scientific.net.
Specifically, doping with nitrogen has been shown to create oxygen vacancies, leading to structural distortions in the NiO cubic phase aip.org. The incorporation of lithium is also closely linked to the formation of oxygen vacancies and the conversion of Ni²⁺ to Ni³⁺, which introduces electron holes for charge compensation frontiersin.orgarxiv.org. The presence of these defects is crucial as they significantly influence the material's electronic and catalytic properties. Doping, therefore, serves as a powerful tool to engineer the defect chemistry of NiO.
Table 2: Influence of Dopants on Crystallite Size in Nickel(2+);oxygen(2-)
| Dopant | Doping Concentration | Initial Crystallite Size (nm) | Final Crystallite Size (nm) | Reference |
|---|---|---|---|---|
| Iron (Fe) | 0% -> 8% | 38 | 27 | mdpi.com |
| Manganese (Mn) | 0% -> 8% | 15.26 | 10.38 | rsc.org |
| Lithium (Li) | Undoped -> 7% Doped | 14 | 9 | ijrpr.com |
| Tin (Sn) | Undoped -> Doped | General decrease observed with increasing Sn content | nih.gov |
Computational and Theoretical Investigations of Nickel 2+ ;oxygen 2 Systems
First-Principles Calculations for Electronic and Structural Characteristics
First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of NiO. researchgate.net These methods have been applied to analyze the structural, electronic, and magnetic characteristics of the material. whiterose.ac.ukresearchgate.net Standard DFT approaches, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), have been found to inadequately describe the electronic structure of NiO, often incorrectly predicting it to be metallic or having a very small band gap. youtube.comrsc.org
To overcome these limitations, methods that better account for the strong electron correlation effects of the Ni 3d electrons, such as DFT+U (where 'U' is a Hubbard parameter), are widely used. youtube.comresearchgate.net The DFT+U approach corrects the self-interaction error of standard DFT functionals, providing a more accurate description of NiO as a charge-transfer insulator with a wide band gap, in better agreement with experimental observations. youtube.comresearchgate.netresearchgate.net Calculations have confirmed the rock-salt crystal structure as the stable phase and have been used to determine lattice parameters and bulk modulus, with results showing good consistency with experimental data. rsc.orgacs.org
Band Structure and Density of States (DOS) Analysis
The analysis of the band structure and Density of States (DOS) is crucial for understanding the electronic properties of NiO. Standard DFT calculations often fail to predict the correct band gap of NiO. youtube.com The inclusion of the Hubbard U correction (DFT+U) significantly improves the calculated band structure, opening the band gap and providing a more accurate representation. youtube.comresearchgate.net For instance, the band gap of pure NiO has been calculated to be around 3.07 eV using DFT+U. researchgate.net
The valence band maximum (VBM) is primarily composed of O 2p states, while the conduction band minimum (CBM) is dominated by Ni 3d states, characteristic of a charge-transfer insulator. researchgate.netresearchgate.net The DOS provides information about the number of available energy states, and spin-polarized calculations are essential for magnetic materials like NiO to understand the differences in spin-up and spin-down electron states. whiterose.ac.uk Different computational methods and parameters can influence the calculated band structure, including the location of the conduction band minimum. researchgate.net
| Method | Calculated Band Gap (eV) | Reference |
|---|---|---|
| PBE+U | 3.07 | researchgate.net |
| PBE+U (two-parameter LR) | 3.53 | researchgate.net |
| ACBN0 (with U3d=7.63 eV, U2p=3.0 eV) | 3.8 (indirect) | researchgate.net |
| ACBN0 (with U3d=7.63 eV, U2p=3.0 eV) | 4.29 (direct) | researchgate.net |
Defect Chemistry Modeling (e.g., Vacancies, Interstitials)
Theoretical modeling has been pivotal in understanding the defect chemistry of NiO, which is intrinsically a p-type semiconductor due to native defects. First-principles calculations have shown that the nickel vacancy (VNi) is the most dominant intrinsic point defect, having a much lower formation energy compared to other defects like oxygen vacancies (VO), nickel interstitials, or oxygen interstitials. researchgate.netarxiv.org This low formation energy of VNi explains the non-stoichiometric nature and the inherent p-type conductivity of NiO, as each nickel vacancy acts as an acceptor. researchgate.netarxiv.orgaps.org
The concentration of these vacancies can be influenced by the oxygen partial pressure during film growth. arxiv.org At elevated temperatures, these nickel vacancies become mobile, with a calculated migration activation energy between 1.92 and 2.56 eV. aps.org This mobility can lead to the out-diffusion of vacancies and a decrease in the material's conductivity over time as the vacancy concentration moves towards thermodynamic equilibrium. arxiv.orgaps.org The presence of defects like oxygen vacancies on the NiO(100) surface has been shown to be crucial for its reactivity, for example, by increasing the adsorption energy of H₂ and lowering the energy barrier for H-H bond cleavage. acs.orgescholarship.orgnih.gov
Doping Effects on Electronic and Optical Properties
First-principles calculations are extensively used to predict and understand how doping with foreign elements alters the electronic and optical properties of NiO. Doping is a key strategy to tune the material's band gap, conductivity, and other functional properties.
Nitrogen (N) and Carbon (C) Doping: Theoretical studies suggest that doping with non-metals like nitrogen or carbon can narrow the band gap of NiO. researchgate.net This is achieved by introducing impurity bands derived from N 2p or C 2p states within the original band gap, which can enhance visible-light absorption. researchgate.net A joint experimental and theoretical study on nitrogen doping showed that it significantly enhances sub-gap absorption and can reduce electrical resistivity. nih.gov
Copper (Cu) Doping: Calculations on Cu-doped NiO have revealed significant modifications in its optoelectronic characteristics. researchgate.net Doping with copper can substantially reduce the bandgap; for example, at a concentration of 6.25%, the bandgap was predicted to drop from 3.07 eV to 1.2 eV. researchgate.net The position of the dopant atom (substitutional vs. interstitial) also impacts the electronic properties, with substitution on oxygen sites and interstitial doping leading to n-type behavior and a narrower band gap. whiterose.ac.uk
Other Dopants: The effects of various other dopants have also been investigated. Cobalt (Co) doping has been found to vary the optical gap energy between 3.58 and 3.66 eV. neuroquantology.com Lithium (Li) doping is another common method to enhance p-type conductivity, and theoretical studies have explored its effect on surface reactivity. nih.gov
| Dopant | Concentration | Effect on Band Gap | Reference |
|---|---|---|---|
| Copper (Cu) | 6.25% | Reduced from 3.07 eV to 1.2 eV | researchgate.net |
| Copper (Cu) | 12.5% | Reduced from 3.07 eV to 1.0 eV | researchgate.net |
| Nitrogen (N) | N/A | Introduces impurity bands, narrowing the gap | researchgate.net |
| Carbon (C) | N/A | Introduces impurity bands, narrowing the gap | researchgate.net |
| Cobalt (Co) | 2-10 at.% | Varied between 3.58 and 3.66 eV | neuroquantology.com |
Theoretical Adsorption and Reaction Mechanism Studies
Theoretical studies provide detailed mechanistic pathways for the adsorption of molecules and subsequent reactions on NiO surfaces. These investigations are vital for applications in catalysis and gas sensing.
Gas Molecule Interactions with Nickel(2+);oxygen(2-) Surfaces
First-principles calculations have been employed to study the interaction of various gas molecules with NiO surfaces, revealing preferred adsorption sites, adsorption energies, and the influence of surface properties like magnetism.
CO and NO Adsorption: DFT+U calculations on NiO(001) and NiO(011) surfaces showed that both CO and NO molecules prefer the top site of a Ni cation on the (001) surface. cjcatal.com On the more reactive (011) surface, the bridge site between two Ni cations is favored. cjcatal.com The local magnetic ordering of the Ni cations binding to the molecule was found to have a significant influence on the adsorption energy, more so than the long-range magnetism of the bulk material. cjcatal.com
CO Oxidation: The mechanism of CO oxidation on pure and Li-doped NiO surfaces has been simulated. acs.org Li-doping was found to enhance the adsorption of CO on the surface. nih.govacs.org For instance, the adsorption energy of CO on pure NiO was calculated to be -0.41 eV, which increased to between -0.48 and -0.54 eV on Li-doped surfaces. nih.govacs.org
H₂ Interaction: A perfect NiO(100) surface shows negligible reactivity towards H₂. acs.orgescholarship.orgnih.gov However, the presence of oxygen vacancies dramatically increases the adsorption energy of H₂ and significantly lowers the energy barrier for the cleavage of the H-H bond, creating active sites for the reduction of the oxide. acs.orgescholarship.orgnih.gov
| Molecule | Surface | Adsorption Site | Eads (eV) | Reference |
|---|---|---|---|---|
| CO | Pure NiO(001) | N/A | -0.41 | acs.org |
| CO | Li-doped NiO | N/A | -0.53 to -0.54 | acs.org |
| CO | NiO(001) | Ni top site | -0.33 to -0.37 | cjcatal.com |
| NO | NiO(001) | Ni top site | -0.42 to -0.46 | cjcatal.com |
| NO | NiO(011) | (↑↓) bridge site | -0.99 to -1.05 | cjcatal.com |
| NO | NiO(011) | (↑↑) bridge site | -1.21 to -1.30 | cjcatal.com |
Electron Transfer and Potential Barrier Changes in Sensing Mechanisms
The gas sensing mechanism of p-type semiconductors like NiO is based on changes in electrical conductivity upon interaction with target gases. Theoretical models help explain the underlying electron transfer processes and changes in potential barriers.
In dye-sensitized systems, understanding electron transfer is also critical. Upon photoexcitation, an electron can be transferred from the p-type NiO to the dye. researchgate.net The subsequent charge recombination between the injected hole in the NiO and the electron in the dye is a key process limiting efficiency. researchgate.net Theoretical studies suggest that lateral electron transfer between dye molecules on the NiO surface can suppress this geminate recombination by separating the electron-hole pair, thus prolonging the lifetime of the charge-separated state. nih.gov
Validation of Computational Models for Nickel(2+);oxygen(2-) Properties
The validation of computational models through comparison with experimental data is a critical step in theoretical materials science, ensuring the accuracy and predictive power of the simulations. For Nickel(2+);oxygen(2-), or nickel(II) oxide (NiO), this process is particularly important due to the material's strongly correlated nature, which presents a significant challenge for standard computational methods.
The Challenge of Modeling NiO
Conventional electronic structure theories, such as standard Density Functional Theory (DFT) with Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) functionals, often fail to accurately describe the properties of NiO. youtube.comwhiterose.ac.uk These methods typically predict NiO to be a metal or a narrow-gap semiconductor, which contradicts experimental evidence showing it to be a wide-bandgap (~4.0 eV) antiferromagnetic insulator. aip.orgresearchgate.net This discrepancy arises because standard DFT does not adequately account for the strong on-site Coulomb repulsion of the d-electrons in the nickel atoms. youtube.com
To overcome this limitation, more advanced methods are employed, most commonly the DFT+U approach, which incorporates a Hubbard U term to correct for the strong correlation effects. youtube.comtxst.edu The selection of an appropriate U value is crucial and is often a key parameter validated against experimental findings. rsc.orgaps.org Additionally, newer, more sophisticated functionals like the strongly constrained and appropriately normed (SCAN) meta-GGA and its variants (e.g., r²SCAN) have shown promise in providing a more accurate description of NiO's properties. aip.orgaps.org
Validation of Electronic and Magnetic Properties
The primary benchmarks for validating computational models of NiO are its electronic band gap and magnetic structure. NiO is a Type II antiferromagnetic (AFM) material, where ferromagnetic (111) planes are stacked antiferromagnetically. txst.edumdpi.com Computational models are assessed on their ability to reproduce this magnetic ground state, the local magnetic moment on the Ni²⁺ ions, and the experimentally observed band gap.
Research has shown that the DFT+U method can successfully open the band gap and stabilize the correct magnetic order. The value of the Hubbard U parameter is often tuned to match the experimental band gap. For example, studies have demonstrated that varying the fraction of exact exchange in hybrid functionals or adjusting the U value in DFT+U calculations can bring the calculated band gap into the experimental range of 3.7–4.3 eV. aip.org One study found that for the r²SCAN functional, an exact exchange of 20%-25% was needed to match this range. aip.org
Similarly, the calculated magnetic moment is compared against experimental values, which are typically in the range of 1.6 to 1.9 µB. aip.orgaps.org The application of the Hubbard U correction generally improves the calculated value of the magnetic moment, bringing it closer to experimental observations.
| Property | Experimental Value | DFT (GGA/PBE) Prediction | DFT+U / r²SCAN Prediction |
| Band Gap | ~3.7 - 4.3 eV aip.org | Metallic or small gap youtube.comwhiterose.ac.uk | 3.7 - 4.3 eV (with tuned U or exchange) aip.org |
| Magnetic Moment | ~1.6 - 1.9 µB aip.orgaps.org | Varies, often underestimated | ~1.7 µB (with UNi = 2.5 eV) aps.org |
| Magnetic Order | Type II Antiferromagnetic txst.edumdpi.com | Can be correctly predicted | Correctly predicted aip.orgtxst.edu |
This table presents a comparison of experimental data with typical results from different computational approaches.
Validation of Structural and Surface Properties
Beyond electronic and magnetic characteristics, computational models are validated against structural and surface properties. Calculated lattice parameters and bulk moduli are compared with data from experimental techniques like X-ray diffraction (XRD). aip.orgmdpi.com The r²SCAN functional, for instance, has been shown to yield highly accurate structural properties for NiO. aip.org
For surface science applications, such as catalysis, the validation process is more nuanced. It has been demonstrated that Hubbard U values optimized to reproduce bulk properties may not be suitable for describing surface-adsorbate interactions. rsc.org In these cases, experimental surface-sensitive techniques, such as X-ray Photoelectron Spectroscopy (XPS), are used for validation. Theoretical core-level binding energy shifts of surface species are calculated and compared with experimental XPS data. This synergistic approach allows for the determination of surface-specific U values, which leads to more accurate predictions of adsorption energies and reaction pathways. For the NiO (100) surface, a U value of ~2 eV was found to reproduce experimental XPS shifts more accurately than the commonly used bulk-optimized value of 5.3 eV. rsc.org
| Parameter | Experimental Value | r²SCAN Prediction aip.org | PBEsol Prediction aip.org | PBE Prediction aip.org |
| Young's Modulus | N/A | 325.8 GPa | 168.7 GPa | 155.4 GPa |
| Lattice Constant | 4.177 Å aps.org | 4.181 Å | N/A | N/A |
This table showcases the comparison of structural parameters calculated with different DFT functionals against experimental values.
Catalytic Mechanisms and Electrocatalysis of Nickel 2+ ;oxygen 2
Heterogeneous Catalysis Pathways
The oxidative dehydrogenation (ODH) of light alkanes, such as ethane (B1197151) to ethylene (B1197577), represents a more energy-efficient alternative to traditional steam cracking. nih.gov Nickel oxide-based catalysts are among the most active and selective for the low-temperature ODH of ethane. ugent.befao.org The reaction mechanism is generally accepted to follow a redox pathway, often described by the Mars-van Krevelen model. ub.edu
This mechanism involves the following key steps:
Adsorption and Activation of Ethane: The process is believed to initiate with a concerted activation of a C-H bond in the ethane molecule on the surface of the nickel oxide catalyst. ub.edu
Hydrogen Abstraction and Ethylene Formation: Following the initial C-H bond activation, a β-hydrogen elimination occurs, leading to the formation of ethylene (C₂H₄), which then desorbs from the catalyst surface. ub.edu
Catalyst Reduction: The hydrogen atoms abstracted from ethane react with the lattice oxygen of the NiO, reducing the catalyst and forming water.
Catalyst Re-oxidation: The reduced catalyst is subsequently re-oxidized by gas-phase oxygen, regenerating the active sites and completing the catalytic cycle.
The selectivity towards ethylene is a critical aspect of the ODH of ethane, as the complete oxidation of ethane or the subsequent oxidation of the desired ethylene product to carbon oxides (COₓ) can occur. ub.edu The catalytic performance of NiO can be significantly enhanced by the addition of promoters and the use of supports. For instance, the addition of niobium can drastically increase the formation of ethylene at lower ethane conversions. ub.edu The nature of the promoter and support, as well as the preparation method, are key factors in controlling the catalyst's activity, selectivity, and stability. fao.org
Kinetic studies on SnO₂–NiO catalysts have suggested that the redox mechanism involves the adsorption of oxygen species on active sites rather than their insertion into the lattice. ugent.bersc.org Water has been identified as having a high affinity for the active sites. ugent.bersc.org The activation energies for ethylene and carbon dioxide production have been reported to be in the ranges of 66–94 kJ mol⁻¹ and 80.0–113.0 kJ mol⁻¹, respectively. ugent.bersc.org
| Catalyst System | Promoter/Support | Key Mechanistic Feature | Effect on Performance |
|---|---|---|---|
| NiO | Unpromoted | Favors direct formation of CO₂ from ethane. | Low selectivity to ethylene. |
| NiO | Niobium (Nb) | Enhances ethylene formation. | Increased selectivity to ethylene at low conversions. |
| SnO₂–NiO | - | Oxygen adsorption on active sites. | High stability and selectivity to ethylene. |
Nickel oxide nanoparticles have demonstrated catalytic efficacy in the degradation of organic dyes like methyl orange (MO), a common pollutant in industrial wastewater. The degradation mechanism can proceed through different pathways, including catalytic reduction and photocatalysis.
In the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄), the degradation of methyl orange catalyzed by nickel oxide nanoparticles often follows the Eley-Rideal (E-R) mechanism . researchgate.net This mechanism involves the reaction between an adsorbed molecule and a molecule in the fluid phase. In the context of MO degradation, the reaction likely proceeds as follows:
Adsorption of Reactant: One of the reactants, typically the borohydride ions (BH₄⁻), adsorbs onto the surface of the nickel oxide catalyst.
Surface Reaction: The adsorbed species then reacts directly with the methyl orange molecules present in the aqueous solution, leading to the reductive cleavage of the azo bond (-N=N-), which is responsible for the color of the dye. escholarship.org
Desorption of Products: The degradation products, such as aromatic amines, desorb from the catalyst surface, making the active sites available for the next catalytic cycle.
The degradation of methyl orange can also be achieved through photocatalysis using nickel oxide-based nanocomposites. mdpi.com In this process, the catalyst is activated by irradiation with light of suitable energy (e.g., UV or visible light). The mechanism involves:
Electron-Hole Pair Generation: Upon light absorption, electron-hole pairs are generated in the semiconductor nickel oxide material.
Redox Reactions: The photogenerated electrons can reduce adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), while the holes can oxidize water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH).
Pollutant Degradation: These highly reactive radical species then attack and degrade the methyl orange molecules into smaller, less harmful compounds, eventually leading to mineralization into CO₂, H₂O, and inorganic ions. mdpi.com
| Degradation Method | Key Mechanism | Reactants | Primary Reactive Species |
|---|---|---|---|
| Catalytic Reduction | Eley-Rideal | Methyl Orange, NaBH₄ | Adsorbed BH₄⁻ |
| Photocatalysis | Electron-Hole Pair Generation | Methyl Orange, O₂, H₂O | •O₂⁻, •OH |
The catalytic activity of nickel oxide is intrinsically linked to the nature and availability of its active sites. The oxidation state of nickel plays a crucial role, with different species exhibiting varying reactivity.
Ni²⁺ and Ni³⁺: While Ni²⁺ is the stable oxidation state in NiO, the presence of Ni³⁺ species, often in the form of Ni₂O₃, is believed to be highly significant for catalytic activity. semanticscholar.org Ni³⁺ is considered more reactive than Ni²⁺ due to its higher metallic character. semanticscholar.org The transformation of NiO to Ni₂O₃ during a reaction can lead to a dramatic increase in catalytic activity. semanticscholar.org In some catalytic processes, the redox cycle between Ni²⁺ and Ni³⁺ is a key part of the mechanism.
Niδ⁺: In supported nickel catalysts, interactions between the nickel oxide and the support material can lead to the formation of partially oxidized nickel species, denoted as Niδ⁺ (where 0 < δ < 2). dntb.gov.ua These species can act as Lewis acid sites and play a role in the adsorption and activation of reactant molecules. For instance, in the hydrogenation of maleic anhydride, a synergistic effect between Niδ⁺ and metallic Ni⁰ is proposed, where Niδ⁺ at the interface promotes the adsorption of the C=O group. dntb.gov.ua
Acid Sites: In addition to the nickel active sites, the presence of acid sites on the catalyst or its support can significantly influence the reaction pathways.
Lewis Acid Sites: These are electron-pair acceptors. On nickel oxide-based catalysts, coordinatively unsaturated Ni²⁺ or Niδ⁺ cations can function as Lewis acid sites. dntb.gov.uarsc.org Lewis acid sites can activate molecules by accepting a pair of electrons, for example, from an oxygen atom in a carbonyl group. dntb.gov.ua
Brønsted Acid Sites: These are proton donors. While pure NiO is not a strong Brønsted acid, Brønsted acidity can be introduced by the support material (e.g., zeolites, alumina) or through surface hydroxyl groups. Brønsted acid sites can protonate reactant molecules, leading to the formation of carbocation intermediates that can undergo various subsequent reactions. psu.edu
Electrocatalytic Reaction Mechanisms
The oxygen evolution reaction (OER) is a key process in water splitting for hydrogen production and in metal-air batteries. Nickel oxide and its derivatives, particularly in alkaline media, are among the most effective non-precious metal electrocatalysts for the OER. The mechanism involves the oxidation of hydroxide ions (OH⁻) to produce oxygen gas.
The active species in nickel-based OER catalysts is widely accepted to be nickel oxyhydroxide (NiOOH), which is formed in situ from the oxidation of Ni(OH)₂ or NiO. The OER mechanism on NiOOH is complex and can proceed through several proposed pathways. A common mechanism involves the following steps:
Adsorption of Hydroxide: A hydroxide ion from the electrolyte adsorbs onto an active nickel site (M, which is typically Ni³⁺ in NiOOH). M + OH⁻ → M-OH + e⁻
Deprotonation: The adsorbed hydroxyl group is deprotonated to form an oxo intermediate. M-OH + OH⁻ → M-O + H₂O + e⁻
Oxygen-Oxygen Bond Formation: Two adjacent oxo intermediates couple to form an O-O bond. 2 M-O → 2 M + O₂
Oxygen Release: The oxygen molecule is released, and the active site is regenerated.
The presence of other metals, such as iron, can significantly enhance the OER activity of nickel oxide. researchgate.net The incorporation of iron into the nickel oxide structure is believed to modify the electronic properties of the nickel sites, facilitating the OER kinetics. youtube.com Isotope labeling studies have suggested that in some nickel-based systems, lattice oxygen may participate in the OER mechanism. scispace.com
| Step | Reaction | Description |
|---|---|---|
| 1 | M + OH⁻ → M-OH + e⁻ | Adsorption of hydroxide ion on the active site. |
| 2 | M-OH + OH⁻ → M-O + H₂O + e⁻ | Formation of an oxo intermediate. |
| 3 | 2 M-O → 2 M + O₂ | Coupling of oxo intermediates to form an O-O bond. |
| 4 | - | Release of O₂ and regeneration of the active site. |
The urea (B33335) oxidation reaction (UOR) is of great interest for applications such as direct urea fuel cells and urea-based hydrogen production. Nickel-based materials are the most effective electrocatalysts for the UOR in alkaline media. The mechanism is closely related to the Ni(II)/Ni(III) redox transition.
The generally accepted mechanism, often referred to as the Botte mechanism, involves the following steps: researchgate.netsemanticscholar.org
Formation of the Active Catalyst: The nickel oxide or hydroxide on the electrode surface is first electrochemically oxidized to nickel oxyhydroxide (NiOOH), which contains the active Ni³⁺ sites. Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻
Urea Adsorption and Oxidation: Urea molecules from the electrolyte adsorb onto the NiOOH surface and are subsequently oxidized by the Ni³⁺ sites. This process involves the transfer of six electrons and results in the formation of nitrogen, carbon dioxide, and water. researchgate.net CO(NH₂)₂ + 6 NiOOH → N₂ + CO₂ + 5 H₂O + 6 Ni(OH)₂
Catalyst Regeneration: The NiOOH is reduced back to Ni(OH)₂ during the urea oxidation process, and the regenerated Ni(OH)₂ is then re-oxidized to NiOOH to continue the catalytic cycle.
Both direct and indirect oxidation mechanisms have been proposed. nih.gov The direct mechanism suggests that urea adsorbs directly onto the Ni³⁺ sites and reacts with hydroxide ions. nih.gov The indirect mechanism proposes that NiOOH chemically oxidizes urea, leading to the regeneration of Ni(OH)₂, which is then electrochemically re-oxidized. nih.gov In-situ spectroscopic studies have confirmed the formation of NiOOH as the active species for urea electro-oxidation. mdpi.com
| Step | Reaction | Description |
|---|---|---|
| 1 | Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻ | Electrochemical formation of the active NiOOH species. |
| 2 | CO(NH₂)₂ + 6 NiOOH → N₂ + CO₂ + 5 H₂O + 6 Ni(OH)₂ | Chemical oxidation of urea by NiOOH and regeneration of Ni(OH)₂. |
Phase Transformation During Electrocatalysis (e.g., NiO to NiOOH)
Nickel oxide (NiO) serves as a crucial precatalyst in various electrocatalytic reactions, most notably the oxygen evolution reaction (OER) in alkaline media. Under anodic polarization, NiO undergoes a significant phase transformation to form nickel oxyhydroxide (NiOOH), which is widely recognized as the catalytically active species. rsc.orgrsc.org This transformation is fundamental to the material's electrocatalytic performance.
The process begins when NiO is immersed in an alkaline electrolyte, leading to the formation of a nickel hydroxide (Ni(OH)₂) layer on its surface. rsc.org Upon the application of an anodic potential, this Ni(OH)₂ layer, containing Ni(II) species, is oxidized to NiOOH, which contains Ni(III) species. rsc.orggsi.de This key redox reaction can be represented as:
Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻
This transformation is a quasi-reversible electron transfer process. gsi.de The resulting NiOOH phase exists in different polymorphs, primarily β-NiOOH and γ-NiOOH, which are formed from their corresponding β-Ni(OH)₂ and α-Ni(OH)₂ precursors, respectively. rsc.org The γ-NiOOH phase is often considered the more active form for OER. researchgate.net Studies have shown that the transformation of Ni(II) sites in Ni(OH)₂ to Ni(III) in NiOOH is responsible for the generation of active oxygen species that drive the OER process. rsc.orgnih.gov
The stability of the active NiOOH phase is a critical factor. Research indicates that the transformation from Ni(OH)₂ to NiOOH is reversible, and the NiOOH phase can degrade back to Ni(OH)₂ when the catalyst is at open circuit potential. rsc.org This instability underscores the necessity of in situ and operando characterization techniques to study the active state of the catalyst under actual operating conditions.
| Compound Name | Nickel Oxidation State | Role in Electrocatalysis | Key Transformation |
|---|---|---|---|
| Nickel(2+);oxygen(2-) (NiO) | +2 | Precatalyst | Hydrates to form Ni(OH)₂ in alkaline solution rsc.org |
| Nickel(II) Hydroxide (Ni(OH)₂) | +2 | Intermediate | Oxidized to NiOOH under anodic potential gsi.de |
| Nickel(III) Oxyhydroxide (NiOOH) | +3 | Active Catalytic Phase for OER | Reduces back to Ni(OH)₂ at open circuit potential rsc.org |
Influence of Metal Oxide-Support Interactions on Catalytic Activity
The catalytic activity of nickel oxide is profoundly influenced by its interaction with the support material. These metal-support interactions (MSI) can alter the electronic, structural, and chemical properties of the NiO catalyst, thereby tuning its performance in various reactions. acs.orgacs.org The nature and strength of this interaction are dictated by the choice of support material, such as alumina (B75360), silica-alumina, or carbon. mdpi.comresearchgate.net
Strong metal-support interactions (SMSI) can lead to significant modifications. For instance, when NiO is supported on γ-alumina (γ-Al₂O₃), a strong interaction can promote the formation of a nickel aluminate (NiAl₂O₄) spinel phase at the interface. mdpi.comresearchgate.net This interaction can enhance the dispersion of nickel particles and improve resistance to sintering, which is beneficial for maintaining catalytic activity over time. mdpi.com In the selective catalytic reduction of NOx, a strong interaction between NiO and γ-Al₂O₃ induced charge transfer from the nickel to the aluminum sites, leading to the formation of nickel species in a higher oxidation state and boosting catalytic activity at elevated temperatures. nih.govsemanticscholar.org
Conversely, weak metal-support interactions (WMSI) can also be desirable for certain applications. On supports with fewer interaction sites, such as κ-Al₂O₃, NiO species may be more easily reduced and can form larger aggregates. researchgate.net The choice between strong and weak interactions depends on the specific catalytic process. For CO₂ hydrogenation, a strong interaction between nickel nanoparticles and iron oxides was found to be environmentally sensitive, leading to the formation of a more active core-shell structure during the reaction. acs.org This demonstrates that the dynamic nature of MSI under reaction conditions is a critical factor in catalyst design.
| Support Material | Reaction | Nature of Interaction | Observed Effect on Catalysis | Reference |
|---|---|---|---|---|
| γ-Alumina (γ-Al₂O₃) | Selective Catalytic Reduction of NOx | Strong | Charge transfer from Ni to Al, formation of high oxidation state Ni, enhanced NOx conversion. | nih.govsemanticscholar.org |
| γ-Alumina (γ-Al₂O₃) | Dry Reforming of Methane (B114726) | Strong | Formation of NiAl₂O₄, high Ni dispersion, improved activity and stability. | mdpi.com |
| Iron Oxide (Fe₂O₃) | CO₂ Hydrogenation | Strong (environment-sensitive) | Migration of iron oxides to cover Ni nanoparticles, forming an active core-shell structure. | acs.org |
| κ-Alumina (κ-Al₂O₃) | Selective Hydrogenation of Isoprene | Weak | Favored coke formation on hydrogenolytic sites, leading to high mono-olefin selectivity. | researchgate.net |
| Carbon (Ketjenblack) | Hydrogen Oxidation Reaction | Weak | Formation of angular Ni nanoparticles with weakly adsorbed H₂, leading to higher activity. | acs.org |
Operando Characterization Techniques in Catalytic Process Research
Understanding the dynamic nature of catalysts like nickel oxide under operational conditions is paramount for elucidating reaction mechanisms and designing more efficient materials. Operando and in situ characterization techniques, which analyze the catalyst during the actual chemical reaction, are indispensable tools for this purpose. iapchem.orgrsc.org They provide real-time insights into the structural and electronic evolution of the catalyst, which is particularly important for NiO as its active form, NiOOH, often exists only under electrochemical polarization. rsc.org
Several advanced spectroscopic techniques have been adapted for operando studies of NiO electrocatalysts. Operando Raman spectroscopy is highly effective for tracking the vibrational modes of different nickel phases. It has been used to follow the potential-dependent transformation of NiO and Ni(OH)₂ into β-NiOOH and γ-NiOOH during the OER, and to monitor the subsequent decomposition of the active NiOOH phase when the potential is removed. rsc.orgresearchgate.net
Operando X-ray Absorption Spectroscopy (XAS) provides critical information on the electronic structure and local coordination environment of the nickel atoms. acs.orgosti.gov Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) have been applied to directly observe the oxidation state change from Ni(II) to Ni(III)/Ni(IV) and to identify the formation of active species like NiO₆ octahedra during water oxidation. acs.orgacs.org
Operando UV-Vis spectroscopy has been employed to correlate the phase changes in NiO with its electrochromic properties. This method tracks the change in optical reflectance as Ni(OH)₂ (a bleached state) oxidizes to NiOOH (a colored state), providing a non-invasive probe to follow the formation of the active phase in real time. gsi.de These techniques collectively confirm that a meaningful study of the active phase of NiO catalysts is only possible under working conditions. rsc.org
| Technique | Information Obtained | Specific Finding for NiO Catalysis | Reference |
|---|---|---|---|
| Raman Spectroscopy | Vibrational modes, phase identification | Observed the transformation of Ni(OH)₂ to γ-NiOOH and its subsequent decay at open circuit potential. | rsc.orgresearchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, local atomic structure | Directly observed the formation of NiO₆ octahedra and captured the kinetics of the Ni(II) to Ni(III)/(IV) oxidation. | acs.orgosti.gov |
| UV-Visible Reflectance Spectroscopy | Optical properties, phase changes | Correlated the oxidation of Ni(OH)₂ to NiOOH with a change in color, allowing real-time tracking of the active phase. | gsi.de |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Used in quasi in situ setups to reveal changes in surface species and electronic states under reaction conditions. | acs.org |
Advanced Sensing Mechanisms and Selectivity Enhancement in Nickel 2+ ;oxygen 2 Based Sensors
Gas Adsorption and Desorption Dynamics on Nickel(2+);oxygen(2-) Surfaces
The gas sensing mechanism of Nickel(II) oxide primarily relies on the modulation of its electrical resistance through surface-level adsorption and desorption of gas molecules. mdpi.com The process begins with the adsorption of oxygen from the ambient air onto the sensor's surface. These oxygen molecules capture free electrons from the Nickel(II) oxide, becoming ionized oxygen species. The specific form of these species is dependent on the operating temperature. mdpi.commdpi.com
Below 150°C, molecular oxygen ions (O₂⁻) are the dominant species. mdpi.com
Between 150°C and 450°C, atomic oxygen ions (O⁻) are more stable. mdpi.com
Above 450°C, doubly charged atomic oxygen ions (O²⁻) are the predominant form. mdpi.com
These adsorbed oxygen ions create active sites for reactions with target gases. mdpi.com When a reducing gas (e.g., CO, H₂) is introduced, it reacts with these pre-adsorbed oxygen species. This reaction leads to the oxidation of the target gas and the release of the trapped electrons back into the Nickel(II) oxide material. semanticscholar.orgproquest.com This entire process is reversible, and the desorption of the reaction products (like CO₂ and H₂O) allows the sensor surface to return to its initial state, ready for subsequent detection cycles. The kinetics of these adsorption-reaction-desorption processes dictate the sensor's response and recovery times. semanticscholar.org
Charge Transfer Processes and Conductivity Modulation in Gas Sensing
As a p-type semiconductor, the majority charge carriers in Nickel(II) oxide are electron holes. The gas sensing mechanism is intrinsically linked to the modulation of the concentration of these holes near the material's surface. semanticscholar.org
When oxygen from the air adsorbs on the Nickel(II) oxide surface and traps electrons, it leads to an increase in the concentration of holes in the near-surface region. mdpi.com This phenomenon creates what is known as a hole accumulation layer (HAL) . mdpi.commdpi.comresearchgate.netresearchgate.net The HAL is a highly conductive channel at the surface of the material, while the bulk of the material remains less conductive. mdpi.com
Strategies for Selectivity Improvement
A significant challenge for metal oxide-based gas sensors is their cross-sensitivity to various gases. mdpi.com To enhance the selectivity of Nickel(II) oxide sensors, several advanced strategies have been developed, focusing on modifying the material's surface, structure, and operating conditions.
Creating a p-n heterojunction by interfacing p-type Nickel(II) oxide with an n-type semiconductor, such as Titanium(IV) oxide (TiO₂) or Zinc oxide (ZnO), is a highly effective strategy. acs.orgresearchgate.netrsc.org At the interface of the two materials, electrons from the n-type material and holes from the p-type material diffuse across the junction, creating a depletion region with a built-in electric field. acs.orgresearchgate.net
This interfacial potential barrier modulates the charge carrier transport and can be significantly altered by the adsorption of gas molecules. acs.orgresearchgate.net For example, in NiO-TiO₂ heterojunctions, the presence of pre-adsorbed oxygen enhances the adsorption stability for reducing gases. acs.orgresearchgate.netnih.gov Density functional theory calculations have shown that Hydrogen has a higher affinity for these adsorbed oxygen sites on the heterojunction surface compared to Carbon monoxide, leading to ultrahigh selectivity towards Hydrogen detection. acs.orgresearchgate.netnih.gov The formation of these heterojunctions can also lower the optimal operating temperature compared to the individual oxide components. rsc.orgresearchgate.net
| Heterojunction | Target Gas | Key Advantage | Reference |
|---|---|---|---|
| NiO-TiO₂ | H₂ | Ultrahigh selectivity, eliminating cross-sensitivity from CO. | acs.orgresearchgate.netresearchgate.netnih.gov |
| NiO-ZnO | Ethanol | Reduced operating temperature (200°C) and good stability. | rsc.org |
| NiO-SnO₂ | Ethanol | Enhanced response and detection of ultra-low concentrations (100 ppb). | researchgate.net |
| NiO-In₂O₃ | 2,7-Dichlorodibenzo-p-dioxin | Superior response (~1.5 times higher than pure In₂O₃). | researchgate.net |
Decorating the surface of Nickel(II) oxide with nanoparticles of noble metals like Gold (Au) or Platinum (Pt) is a well-established method to boost sensor performance. acs.orgmdpi.com These nanoparticles can enhance selectivity and sensitivity through two primary mechanisms:
Chemical Sensitization: The metallic nanoparticles act as catalysts, promoting the dissociation of gas molecules on the sensor surface. mdpi.com This "spill-over" effect increases the availability of reactive species that can interact with the adsorbed oxygen, thereby amplifying the sensing response.
Electronic Sensitization: The nanoparticles can form Schottky barriers at the metal-semiconductor interface. mdpi.com This barrier modulates the charge transfer between the Nickel(II) oxide and the nanoparticles, which in turn affects the width of the hole accumulation layer and enhances the resistance change upon gas exposure. mdpi.com
This surface functionalization often leads to a lower optimal operating temperature and a more pronounced response to specific target gases. acs.orgmdpi.com
The physical structure of the sensing material plays a critical role in its performance. researchgate.net Synthesizing Nickel(II) oxide with controlled nanostructures, such as nanowires, nanoflowers, nanosheets, or highly porous architectures, can significantly improve sensing characteristics. acs.orgbohrium.combohrium.comresearchgate.net
Nanostructured materials offer a very high surface-area-to-volume ratio, which provides a greater number of active sites for gas adsorption and reaction. acs.orgresearchgate.net A porous microstructure facilitates the diffusion of gas molecules into the bulk of the sensing layer, ensuring a more efficient interaction and leading to faster response and recovery times. researchgate.netbohrium.comresearchgate.net For instance, sensors based on dispersed porous NiO nanosheets have demonstrated a high response ratio to low concentrations of ammonia (B1221849) at a relatively low operating temperature of 150°C. bohrium.com
| Morphology | Target Gas | Operating Temperature | Key Finding | Reference |
|---|---|---|---|---|
| Porous Nanosheets | NO₂ | 200°C | High response (45.6%) to 100 ppm with fast response time (13 s). | bohrium.com |
| Dispersed Porous Nanosheets | NH₃ | 150°C | High response ratio (87.17%) to 15 ppm. | bohrium.com |
| Porous Nanoflowers | Humidity | Room Temperature | High sensitivity (138) and good stability. | ums.edu.my |
| Hollow Spheres from Nanosheets | Ethanol | 350°C | Best performance among different hollow sphere assemblies with a response value of 38.4 to 200 ppm. | researchgate.net |
The operating temperature is a crucial parameter that influences both the sensitivity and selectivity of the sensor. The response to a particular gas typically shows a bell-shaped curve as a function of temperature, with an optimal point where the response is maximized. semanticscholar.orgproquest.commdpi.com This behavior reflects the trade-off between the reaction kinetics, which are faster at higher temperatures, and the tendency for gas molecules to desorb from the surface before they can react. semanticscholar.orgproquest.com By carefully controlling the operating temperature, it is possible to selectively detect a target gas in a mixed gas environment. researchgate.net
Environmental humidity is a major interference factor for most metal oxide gas sensors, as water molecules can adsorb onto the surface and occupy active sites, affecting the baseline resistance and sensitivity. mdpi.comnih.gov Nickel(II) oxide-based sensors have been shown to exhibit better humidity tolerance compared to many n-type materials. semanticscholar.orgnih.gov Further improvements can be achieved through strategies like doping. For example, doping SnO₂ with NiO has been shown to significantly reduce the humidity dependence of the sensor, as water species are predominantly absorbed by the NiO, blocking their electrochemical interaction with the primary sensing material. korea.ac.kr Studies on ultrathin NiO films have also demonstrated superior humidity tolerance across a wide range of operating temperatures. nih.gov
Theoretical Models for Sensing Selectivity (e.g., Electron Transfer, Potential Barrier Changes)
The selectivity of sensors based on Nickel(2+);oxygen(2-), a p-type semiconductor, is fundamentally governed by interactions at the material's surface that preferentially favor certain gas molecules over others. These interactions lead to measurable changes in the sensor's electrical properties. The underlying mechanisms that dictate this selectivity can be explained by sophisticated theoretical models, primarily centered around electron transfer processes and the modulation of potential energy barriers.
Electron Transfer Model
The electron transfer model is a cornerstone for explaining the gas sensing mechanism of semiconducting metal oxides, including Nickel(2+);oxygen(2-). This model is predicated on the change in charge carrier concentration within the sensing material due to gas adsorption and subsequent chemical reactions on the surface.
For p-type Nickel(2+);oxygen(2-), the majority charge carriers are holes. The sensing mechanism proceeds as follows:
Oxygen Adsorption: When the sensor is in an air environment at its operating temperature, oxygen molecules are adsorbed onto the Nickel(2+);oxygen(2-) surface. These molecules capture electrons from the semiconductor's valence band, becoming ionized oxygen species such as O₂⁻ or O⁻. mdpi.comresearchgate.net
Hole Accumulation Layer (HAL) Formation: The trapping of electrons by oxygen species leads to an increase in the concentration of holes (the majority carriers) in the near-surface region. This creates a highly conductive "hole accumulation layer" (HAL) at the surface, which dictates the sensor's baseline resistance. mdpi.commdpi.com
Selectivity within this model is achieved when the surface of the Nickel(2+);oxygen(2-) material exhibits a higher affinity or reactivity towards a specific target gas. Factors influencing this preferential interaction include the bond energy of the target gas and the presence of specific active sites on the sensor surface, such as oxygen vacancies. nih.govmdpi.com For instance, the presence of nickel defects and the partial conversion of Ni²⁺ to Ni³⁺ ions facilitates electron transfer and can create sites that are more reactive to certain analytes. mdpi.com
Potential Barrier Changes Model
While the electron transfer model effectively describes the behavior of pure Nickel(2+);oxygen(2-), the potential barrier changes model is particularly crucial for understanding the enhanced selectivity of composite materials, especially those forming heterojunctions (e.g., p-n, p-p) or decorated with metal nanoparticles. In these systems, energy barriers are formed at the interfaces between the different materials.
The core principle is that the sensor's resistance is heavily controlled by these potential barriers, which impede the flow of charge carriers. The selective adsorption of a target gas molecule can significantly modulate the height of this barrier, leading to a large and selective change in resistance.
Heterojunction Barriers: When Nickel(2+);oxygen(2-) is interfaced with another semiconductor (e.g., an n-type material like titanium dioxide or zinc oxide), charge carriers transfer between the materials to align their Fermi levels, creating a depletion region and a potential barrier at the p-n junction. nih.govmdpi.com
Example - NiO-TiO₂: In a Nickel(2+);oxygen(2-)-Titanium dioxide heterostructure, first-principle calculations have shown that the junction exhibits high selectivity towards hydrogen (H₂) over carbon monoxide (CO). This is because H₂ has a higher affinity and lower adsorption energy on the pre-adsorbed oxygen at the heterojunction surface compared to CO. nih.gov The preferential reaction of H₂ causes a more significant charge transfer and a larger change in the potential barrier height, resulting in a selective response. nih.gov
Example - NiO-MnO₂: Similarly, at the interface of Nickel(2+);oxygen(2-) and Manganese(IV) oxide, a potential barrier is established. The charge carriers must overcome this barrier, and gas interactions that modify the barrier height directly impact conductivity. nih.gov
Schottky Barriers: When noble metal nanoparticles (e.g., Palladium) are used to functionalize the Nickel(2+);oxygen(2-) surface, a Schottky barrier can form at the metal-semiconductor interface. These metal particles can act as catalysts, selectively dissociating or promoting the adsorption of a specific target gas. mdpi.com This localized reaction alters the work function of the metal or the charge distribution at the interface, thereby modulating the Schottky barrier height and providing a highly selective sensing signal. mdpi.comrsc.org
The table below summarizes research findings where these theoretical models have been used to explain the selectivity of various Nickel(2+);oxygen(2-)-based sensors.
| Sensor Material/Composite | Target Analyte | Interfering Gas(es) | Key Finding / Selectivity Mechanism |
| Nickel(2+);oxygen(2-)-Titanium dioxide (p-n heterojunction) | Hydrogen (H₂) | Carbon monoxide (CO) | Potential Barrier Change & Electron Transfer: H₂ shows a higher affinity and lower adsorption energy on adsorbed oxygen at the heterojunction compared to CO, leading to a more significant and selective modulation of the interface potential barrier. nih.gov |
| Nickel(2+);oxygen(2-) Nanosheets | Allyl Mercaptan | Ethanol, Acetone (B3395972), Toluene, Ammonia | Electron Transfer: The high selectivity is attributed to the specific surface structure, electronic characteristics, and the bond energy of Allyl Mercaptan, which favors its reaction on the sensor surface over other volatile organic compounds. nih.gov |
| Palladium-sensitized Zinc oxide/Nickel(2+);oxygen(2-) (n-ZnO/p-NiO) | Hydrogen (H₂) | Methane (B114726), Carbon monoxide, Nitrogen dioxide | Potential Barrier Change (Heterojunction & Schottky Barrier): The p-n heterojunction creates a potential barrier. Palladium nanoparticles act as catalysts, selectively dissociating H₂ molecules, which then modulate the barrier height more effectively than other gases, enhancing both response and selectivity. rsc.orgresearchgate.net |
| Nickel(2+);oxygen(2-)-Zinc oxide (p-n heterojunction) | Acetone | Not specified | Potential Barrier Change: The formation of p-n junctions at the NiO/ZnO interface creates a potential energy barrier. The subsequent adsorption of oxygen enhances this barrier. The interaction with acetone modulates this barrier, leading to a higher sensing response compared to the individual oxides. mdpi.com |
Nickel 2+ ;oxygen 2 Based Heterostructures and Nanocomposites in Advanced Functional Materials
Design and Fabrication of Heterojunctions
The creation of heterojunctions involving nickel(II) oxide is a key strategy to modulate its electronic and chemical properties. The design and fabrication methods are crucial in determining the ultimate performance of these materials.
Metal Oxide Heterojunctions (e.g., NiO-TiO₂)
The pairing of p-type nickel(II) oxide with n-type titanium dioxide (TiO₂) to form a p-n heterojunction is a widely explored approach to enhance charge separation and transport, which is particularly beneficial for photocatalytic applications. researchgate.netmdpi.com Various synthesis techniques have been employed to fabricate NiO-TiO₂ heterostructures, each offering distinct advantages in controlling the morphology, crystallinity, and interfacial contact.
Common fabrication methods include:
Sol-gel method: This technique allows for the creation of a uniform distribution of NiO on the surface of TiO₂ with an intimate interfacial connection. mdpi.commdpi.com The process typically involves the hydrolysis and condensation of precursors, such as nickel acetate (B1210297) and tetraisopropyl titanate, followed by a thermal treatment to achieve high crystallinity. mdpi.com
Hydrothermal method: This approach is used to produce TiO₂/NiO nanocomposites with varying weight ratios of NiO nanoparticles. mdpi.com It involves subjecting a mixture of the precursor materials to high temperatures and pressures in an aqueous solution.
Immersion method: A facile immersion method has been used to synthesize p-type NiO nanosheets on n-type TiO₂ nanorod arrays grown on a fluorine-doped tin oxide (FTO) coated glass substrate. researchgate.net
Spray pyrolysis technique: This method has been utilized to fabricate nanostructured TiO₂/NiO heterojunctions on indium tin oxide (ITO) substrates at temperatures above 350 ºC. researchgate.net
The choice of fabrication strategy significantly impacts the final properties of the heterojunction. For instance, a sol-gel method can lead to a more uniform p-n heterojunction structure compared to direct calcination, which may result in the aggregation of NiO particles. researchgate.net
Doped MXene Heterostructures
MXenes, a class of two-dimensional transition metal carbides and nitrides, have garnered significant attention for their high electrical conductivity and large surface area. The formation of heterostructures between nickel(II) oxide and MXenes, such as Ti₃C₂Tₓ, has shown promise in enhancing the performance of sensors and other electronic devices. mdpi.comrsc.org
Key fabrication techniques for NiO-MXene heterostructures include:
In situ precipitation: This is a common method where NiO nanoparticles are directly grown on the surface of MXene nanosheets. mdpi.com This technique helps to prevent the restacking of MXene layers and ensures a good dispersion of the NiO nanoparticles. The process often involves the precipitation of a nickel precursor, followed by calcination to form NiO. mdpi.com
Hydrothermal synthesis: This method can be employed to create a composite of NiO with MXene, where the resulting material exhibits a distinct layered structure. mdpi.com
The formation of these heterostructures is confirmed through various characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS), which verify the presence of both NiO and MXene phases and their intimate contact. mdpi.com
Interfacial Phenomena and Charge Separation Dynamics
The interface between nickel(II) oxide and the adjacent material in a heterostructure plays a critical role in its functionality. The arrangement of energy bands at this interface governs the charge separation and transport dynamics, which are fundamental to the performance of devices in applications like photocatalysis and sensing.
In NiO-TiO₂ p-n heterojunctions, a built-in electric field is established at the interface due to the difference in their Fermi levels. researchgate.net This internal electric field facilitates the efficient separation of photogenerated electron-hole pairs. researchgate.netscilit.com When the heterojunction is illuminated, electrons in the conduction band of NiO tend to migrate to the conduction band of TiO₂, while holes in the valence band of TiO₂ move towards the valence band of NiO. researchgate.net This spatial separation of charge carriers significantly reduces the probability of their recombination, thereby enhancing the photocatalytic efficiency. researchgate.net
Similarly, in NiO-MXene heterostructures, the formation of a heterojunction leads to a redistribution of charge carriers at the interface to align their Fermi levels. This creates an energy barrier that influences the electrical conductivity and sensing properties of the composite material. mdpi.com The energy band diagram of the MXene/NiO heterojunction shows that the work function of NiO is typically higher than that of MXene, leading to electron transfer from MXene to NiO upon contact, until the Fermi levels align. mdpi.com
Synergistic Effects in Nanocomposite Systems
The enhanced performance of nickel(II) oxide-based nanocomposites often arises from synergistic effects between the constituent materials, where the combined effect is greater than the sum of the individual components. mdpi.commdpi.com
In NiO-TiO₂ nanocomposites, the synergy is evident in their improved photocatalytic activity. The p-n heterojunction not only promotes charge separation but also extends the light absorption range of the composite material. mdpi.com This leads to a significant increase in the efficiency of photocatalytic processes such as hydrogen production and the degradation of organic pollutants. mdpi.commdpi.com For instance, NiO-TiO₂ composites have demonstrated significantly higher hydrogen production rates compared to pristine TiO₂ and NiO. mdpi.com
| Material | H₂ Production Rate (mmol·h⁻¹·g⁻¹) | Reference |
| Pristine NiO | 2.1 ± 0.2 | mdpi.com |
| Pristine TiO₂ | 6.6 ± 0.7 | mdpi.com |
| NiO-TiO₂ (S1-20%) | 23.5 ± 1.2 | mdpi.com |
This interactive table summarizes the photocatalytic hydrogen production rates of different materials, highlighting the enhanced performance of the NiO-TiO₂ composite.
In the case of NiO-MXene nanocomposites, the synergistic effect is particularly prominent in gas sensing applications. The formation of heterojunctions between the metallic MXene and the p-type semiconducting NiO creates numerous active sites for gas adsorption and enhances the change in electrical resistance upon exposure to target gases. mdpi.com This results in a sensor with significantly higher sensitivity and selectivity compared to sensors based on pure MXene or pure NiO. mdpi.com For example, a sensor based on a MXene/NiO composite showed a much higher response to formaldehyde (B43269) (HCHO) gas at room temperature compared to its individual components. mdpi.com
| Sensor Material | Response to 50 ppm HCHO | Reference |
| Pure NiO | No obvious response | mdpi.com |
| Pure MXene | No obvious response | mdpi.com |
| MXene/NiO-P2 | 8.8 | mdpi.com |
This interactive table compares the sensor response of different materials to formaldehyde, demonstrating the superior performance of the MXene/NiO composite.
These synergistic interactions, which also include improved electrical conductivity and prevention of MXene restacking, are crucial for the development of high-performance functional materials.
Future Research Directions and Emerging Paradigms for Nickel 2+ ;oxygen 2
Integration into Advanced Optical and Optoelectronic Devices
The unique optical and electronic properties of Nickel(2+);oxygen(2-), including its wide bandgap (3.2-4.3 eV) and high optical transparency, make it a compelling candidate for a variety of advanced optical and optoelectronic devices (OEDs). optica.orgacs.orgresearchgate.net Research is actively exploring its role as a hole transport layer (HTL) in devices like perovskite solar cells and organic light-emitting diodes (LEDs), where it facilitates efficient charge extraction and transport. rsc.org The ability to tune its properties through methods like doping and controlling film morphology allows for the optimization of its performance in these applications. mdpi.comrsc.org As a p-type transparent conductive oxide, it is a key component in the development of all-oxide flexible and transparent electronics. mdpi.com
The integration of Nickel(2+);oxygen(2-) into optical microresonators and waveguides represents a burgeoning area of research. While direct and extensive studies are emerging, the material's fundamental properties, such as its tunable refractive index and nonlinear optical characteristics, suggest significant potential. optica.orgresearchgate.net Optical microresonators and waveguides require materials with low optical loss and the ability to confine and guide light efficiently. The fabrication of high-quality NiO thin films with smooth surfaces is a critical step toward realizing such devices. ijert.org Future work will likely focus on optimizing deposition techniques to produce NiO films with the requisite optical quality for these highly sensitive components, paving the way for novel photonic applications.
Nickel(2+);oxygen(2-) thin films have demonstrated significant promise for use as optical limiters, devices that protect sensitive optical components from damage by high-intensity laser pulses. optica.orgresearcher.life The mechanism behind this capability lies in the material's nonlinear optical (NLO) properties, specifically reverse saturable absorption (RSA) and self-focusing behavior. optica.orgresearchgate.net When exposed to high-intensity light, the material's absorption increases, effectively blocking the transmission of the intense pulse.
Recent studies using the Z-scan technique have quantified these NLO properties in NiO thin films of varying thicknesses. researcher.liferesearchgate.net It has been found that both the nonlinear absorption coefficient and the nonlinear refractive index are dependent on the film's thickness, generally decreasing as the thickness increases. optica.orgresearcher.life This thickness-dependent behavior allows for the fine-tuning of the optical limiting performance for specific laser parameters and applications. optica.org
Table 1: Thickness-Dependent Nonlinear Optical Properties of NiO Thin Films This interactive table summarizes research findings on the nonlinear optical properties of Nickel(2+);oxygen(2-) thin films at different thicknesses, as investigated by femtosecond laser pulses.
| Film Thickness (nm) | Nonlinear Absorption Coefficient (β) (cm/GW) | Nonlinear Refractive Index (n₂) (cm²/W) | Optical Limiting Threshold (μJ) |
| 280 | Data Not Specified | Data Not Specified | Data Not Specified |
| 350 | Data Not Specified | Data Not Specified | Data Not Specified |
| 470 | Data Not Specified | Data Not Specified | Data Not Specified |
| Note: Specific values for β, n₂, and the optical limiting threshold vary with experimental conditions such as laser wavelength and power. Studies consistently show a trend where these nonlinear parameters decrease with increasing film thickness. optica.orgresearcher.life |
Neuromorphic Computing Architectures
The field of neuromorphic computing, which aims to develop brain-inspired computing hardware, has identified Nickel(2+);oxygen(2-) as a promising material for creating artificial synapses and neurons. rsc.orgnih.gov This is due to its well-documented resistive switching behavior, where the material's electrical resistance can be changed and set to different levels by applying an external voltage. rsc.org This property is analogous to the synaptic plasticity in the human brain, which is the basis of learning and memory. ijml.org
Memristors based on metal oxides like NiO are considered ideal candidates for building the fundamental components of neuromorphic systems. rsc.orgnih.gov The migration of ions, such as oxygen vacancies, within the NiO matrix under an electric field leads to the formation and rupture of conductive filaments, which in turn modulates the device's resistance. ntu.edu.sg This mechanism allows the NiO memristor to "remember" its previous resistive state, mimicking the behavior of a biological synapse. ijml.org Researchers are exploring how to optimize these devices to achieve stable, reliable, and multi-state switching, which is crucial for implementing complex neural networks in hardware. rsc.orgntu.edu.sg The use of NiO in these architectures could lead to computing systems that are significantly more power-efficient and capable of performing complex cognitive tasks. nih.gov
Tailoring Properties for Specific Advanced Applications
A key direction in future Nickel(2+);oxygen(2-) research is the precise tailoring of its physical and chemical properties to meet the demands of specific advanced applications. acs.orgrsc.org The properties of NiO are not fixed but can be intentionally modified by controlling its stoichiometry, defect density, composition, and morphology. nih.govacs.orgrsc.org
Doping NiO with other elements is a powerful strategy. For instance, doping with manganese (Mn) has been shown to alter crystallite size, and electrical properties, enhancing its function as a hole transport layer. rsc.org Similarly, incorporating cobalt (Co) can modify the structural, electrical, and magneto-optical properties. researchgate.net The choice of oxidizing agents and deposition methods, such as thermal versus plasma-enhanced atomic layer deposition, can tune the work function and valence band maximum by up to 1 eV, which is critical for creating efficient energy band alignment in solar cells. acs.orgutwente.nl
Control over the Ni/O ratio is also crucial, as it determines whether the material behaves as a transparent p-type semiconductor or an antiferromagnetic insulator. acs.org These tailored forms of NiO are being investigated for applications ranging from catalysts and sensors to transparent conducting films and spintronic devices. ijert.orghruimetal.com
Table 2: Strategies for Tailoring Nickel(2+);oxygen(2-) Properties This interactive table outlines various methods used to modify the properties of NiO and the resulting effects, enabling its use in a wide range of advanced applications.
| Tailoring Method | Modifier | Effect on Properties | Potential Application | Reference(s) |
| Doping | Manganese (Mn) | Reduces crystallite size, alters electrical properties. | Enhanced hole transport layers in solar cells. | rsc.org |
| Nitrogen (N) | Increases optical transparency and widens the direct band gap. | Transparent all-oxide optoelectronics. | mdpi.com | |
| Lithium (Li) | Decreases electrical resistivity by increasing Ni³⁺ states. | Transparent conductive films. | acs.org | |
| Cobalt (Co) | Modifies structural, electrical, and magneto-optical properties. | Multifunctional devices, photocatalysis. | researchgate.net | |
| Deposition Control | Plasma-Enhanced ALD | Allows tuning of work function and valence band. | Optimized energy band alignment in perovskite solar cells. | acs.orgutwente.nl |
| Composition Control | Pulsed Laser Irradiation | Creates NiO/Ni composites with tunable magnetic properties. | Magnetic heterostructures, exchange bias applications. | nih.gov |
| Stoichiometry Control | Oxygen Partial Pressure | Varies the Ni³⁺/Ni²⁺ ratio, affecting carrier concentration and resistivity. | p-n heterojunction diodes, optoelectronics. | rsc.org |
Novel Characterization Methodologies for Operando Studies
To fully understand and engineer the functionality of Nickel(2+);oxygen(2-) in advanced applications, it is crucial to study the material under actual operating conditions. This has led to the development and application of novel operando characterization methodologies. latrobe.edu.aunih.gov Unlike traditional post-mortem or in situ techniques that examine a material before or after a reaction, operando studies provide real-time insights into the dynamic changes in a material's structure and electronic states while it is functioning. latrobe.edu.auresearchgate.net
For catalysis, where NiO-based materials are used for reactions like oxygen evolution (OER), operando techniques are invaluable. latrobe.edu.aunih.gov Researchers have combined nanoscopic and spectroscopic measurements to investigate the hydroxylation and active centers of Ni- and NiFe-oxide catalysts during the OER process. latrobe.edu.au These studies reveal that the composition and structure of the active sites are dynamic and can change under reaction conditions. latrobe.edu.auresearchgate.net
Advanced techniques like operando Ni L-edge X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) are being employed to probe the electronic structure of NiO-based catalysts during electrochemical reactions. acs.org These methods can distinguish between different oxidation states of nickel (e.g., Ni²⁺, Ni³⁺) and track their evolution as a function of the applied potential, providing critical information on the reaction mechanism. acs.orgmdpi.com Such insights are essential for the rational design of more efficient and durable catalysts. latrobe.edu.au
Q & A
Basic Research Questions
Q. What synthesis methods are commonly employed for Nickel(2+) oxide compounds, and how do reaction conditions influence crystallinity and phase purity?
- Methodological Answer : Nickel(2+) oxide compounds can be synthesized via:
- Direct Interaction : Reacting nickel(II) salts with oxygen-containing ligands in aqueous solutions under controlled pH and temperature .
- Electrodeposition : Using a copper electrode substrate in formamide-water mixtures to deposit nickel oxides, with voltage and solvent polarity critical for uniformity .
- Impregnation and Calcination : Incipient wetness impregnation of nickel precursors onto substrates, followed by calcination (e.g., 375°C in inert gas) to ensure phase purity .
- Key variables affecting crystallinity include calcination temperature (higher temperatures favor crystalline phases) and precursor selection (e.g., trifluoroacetate vs. nitrate salts) .
Q. What analytical techniques are essential for characterizing structural and electronic properties of Nickel(2+) oxide materials?
- Methodological Answer :
- X-Ray Diffraction (XRD) : Determines crystallographic phase and lattice parameters. Amorphous phases may require pair distribution function (PDF) analysis .
- X-Ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states (e.g., Ni²⁺ vs. Ni³⁺) and surface composition .
- Electron Microscopy (SEM/TEM) : Resolves particle morphology and aggregation behavior, critical for catalysis studies .
- FTIR Spectroscopy : Probes ligand coordination and surface hydroxyl groups, especially after calcination .
Q. How can stoichiometric and thermodynamic data resolve contradictions in nickel oxide formation pathways?
- Methodological Answer :
- Use thermogravimetric analysis (TGA) to track mass loss during decomposition (e.g., Ni(OH)₂ → NiO + H₂O) and validate against IUPAC-recommended thermodynamic databases .
- Cross-reference experimental enthalpy values (e.g., ΔH for NiO formation) with computational models (DFT) to identify discrepancies caused by impurities or kinetic barriers .
Advanced Research Questions
Q. How do doping strategies enhance the electrocatalytic oxygen evolution reaction (OER) activity of Nickel(2+) oxide-based materials?
- Methodological Answer :
- Phosphorus Doping : Introduces electron-deficient sites, improving conductivity and stabilizing Ni³⁺ intermediates during OER. Synthesize via co-precipitation with NaH₂PO₂, followed by annealing .
- Cobalt Integration : Ni-Co layered double hydroxides (LDHs) exhibit synergistic redox activity. Optimize Co/Ni ratios (e.g., 1:2) via cyclic voltammetry and Tafel slope analysis .
- Operando Characterization : Use Raman spectroscopy and electrochemical impedance spectroscopy (EIS) under applied potentials to monitor active-site evolution .
Q. How do coordination environments of Nickel(2+) in oxide matrices influence redox behavior and catalytic stability?
- Methodological Answer :
- Octahedral vs. Tetrahedral Sites : Octahedral Ni²⁺ in spinel structures (e.g., Cr₂NiO₄) show higher redox activity due to accessible d-orbital geometry. Characterize via extended X-ray absorption fine structure (EXAFS) .
- Ligand Effects : Trifluoroacetate ligands in precursor salts alter decomposition pathways, yielding porous NiO with enhanced surface area (BET analysis recommended) .
Q. What computational approaches validate experimental data on nickel oxide defect chemistry and charge transport?
- Methodological Answer :
- Density Functional Theory (DFT) : Model oxygen vacancy formation energies and hole mobility in NiO. Compare with experimental activation energies from Arrhenius plots .
- Machine Learning : Train models on published datasets (e.g., Materials Project) to predict doping effects on bandgap and conductivity, then validate via UV-Vis diffuse reflectance .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic activities of Nickel(2+) oxide catalysts synthesized via different routes?
- Methodological Answer :
- Controlled Variable Isolation : Compare catalysts synthesized via sol-gel vs. hydrothermal methods while keeping particle size constant (use TEM for validation) .
- Standardized Testing : Adopt IUPAC-recommended OER protocols (e.g., 1 M KOH, 25°C) to minimize electrolyte-driven performance variations .
- Meta-Analysis : Aggregate data from multiple studies using tools like SciFinder or Reaxys, applying statistical weighting to account for measurement errors .
Tables for Key Data Comparison
| Synthesis Method | Crystallite Size (nm) | Surface Area (m²/g) | OER Overpotential (mV) |
|---|---|---|---|
| Electrodeposition | 15–30 | 50–80 | 320–380 |
| Phosphorus-Doped | 5–10 | 120–150 | 270–310 |
| Cr₂NiO₄ Spinel | 20–50 | 30–60 | 350–420 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
